2-Bromo-4-nitropyridin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZHPRIYEQZWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-4-nitro-3-pyridinol: Structural Architecture & Synthetic Utility
The following technical guide details the structural characterization, synthesis, and application of 2-bromo-4-nitro-3-pyridinol , a critical heterocyclic intermediate used in the development of kinase inhibitors and targeted protein degraders (PROTACs).
CAS Registry Number: 1013642-97-1
Molecular Formula: C
Introduction
In the landscape of medicinal chemistry, multi-substituted pyridines serve as essential scaffolds for constructing fused heterocycles. 2-Bromo-4-nitro-3-pyridinol is a specialized "ortho-functionalized" synthon.[1][2][5][7] Its specific substitution pattern—featuring a hydroxyl group at C3 flanked by a bromine at C2 and a nitro group at C4—creates a high-density reactive core.[2][5][7]
This molecule is primarily utilized as a precursor for oxazolo[5,4-c]pyridines , a pharmacophore found in Janus Kinase (JAK) inhibitors and cereblon (CRBN) binders for targeted protein degradation.[5][7] The presence of the nitro group (reducible to an amine) adjacent to the hydroxyl group allows for rapid cyclization, while the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[5][7]
Structural Characterization & SMILES
Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers (lactams) in solution, 3-hydroxypyridines typically retain their aromatic "enol" character.[1][2][5][7] However, the introduction of strong electron-withdrawing groups (EWGs) like the nitro group at C4 and bromine at C2 significantly alters the electronic landscape.[5][7]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Bromo-4-nitropyridin-3-ol |
| Common Name | 2-Bromo-3-hydroxy-4-nitropyridine |
| SMILES | Oc1c(Br)nccc1=O |
| InChI Key | AFVITJKRFRRQKT-UHFFFAOYSA-N (Predicted) |
Tautomerism and Acidity (pKa)
The 3-hydroxyl group in this molecule is significantly more acidic than in unsubstituted 3-pyridinol (pKa ~4.86 for the cation, ~8.72 for the neutral).[5][7]
-
Acidity: The -NO
group at the ortho position (C4) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenoxide anion.[1][2][5][7] The pKa is estimated to be in the range of 4.0 – 5.5 , making it comparable to nitrophenols.[7] -
Tautomeric State: Due to the electron-deficient nature of the pyridine ring (caused by -NO
and -Br), the ring nitrogen is weakly basic.[1][2][5][7] Consequently, the zwitterionic tautomer (NH /O ) is destabilized.[5][7] The molecule exists predominantly in the neutral hydroxy form in organic solvents and the solid state.[7]
Structural Visualization
The following diagram illustrates the substitution pattern and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen.
Synthesis Protocol
The synthesis of 2-bromo-4-nitro-3-pyridinol is achieved via the electrophilic aromatic nitration of 2-bromo-3-pyridinol.[1][2][5][7] This reaction is regioselective due to the directing effects of the hydroxyl group.[7]
Mechanistic Rationale
-
Directing Groups: The hydroxyl group (-OH) is a strong ortho/para activator.[1][5][7] The bromine (-Br) is a weak deactivator (ortho/para).[2][5][7] The pyridine nitrogen is a strong deactivator (meta).[5][7][8]
-
Regioselectivity:
-
Outcome: Nitration occurs preferentially at C4 (ortho to OH) rather than C6, likely due to the electronic reinforcement from the nitrogen atom's meta-directing effect relative to the electrophile, despite potential steric crowding.[5]
Experimental Procedure
Standard protocol adapted from WO2023239750A1.
Reagents:
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2-bromopyridin-3-ol (1.0 eq) and cool to 0 °C in an ice bath.
-
Solvation: Slowly add concentrated H
SO (2.5 vol) while maintaining the temperature below 5 °C. Stir until fully dissolved. -
Nitration: Dropwise add conc. HNO
(1.1 eq) over 30 minutes.[5][7] The reaction is exothermic; strict temperature control (0–5 °C) is critical to prevent over-nitration or decomposition.[5][7] -
Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours . Monitor conversion via LC-MS (Target Mass: 219/221 amu).[2][7]
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (50 vol).
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (2x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Petroleum ether/EtOAc, gradient 100:1 to 20:1).
Applications in Drug Discovery
This scaffold is a "linchpin" intermediate.[7] It allows for the modular construction of oxazolo[5,4-c]pyridines , which are bioisosteres of purines and benzoxazoles.[5]
Synthesis of Oxazolopyridines
The primary utility is the formation of the oxazole ring fused to the pyridine.[7]
-
Reduction: The nitro group (-NO
) at C4 is reduced to an amine (-NH ) using Fe/NH Cl or H /Pd-C.[1][2][5][7] -
Cyclization: The resulting 3-hydroxy-4-aminopyridine reacts with orthoesters or carboxylic acids to close the oxazole ring.[1][5][7]
-
Functionalization: The bromine atom at C2 remains intact, serving as a site for S
Ar reactions (with amines) or Pd-catalyzed coupling (Suzuki/Sonogashira) to attach target-binding motifs.[5][7]
Case Study: JAK Inhibitors & PROTACs
-
JAK Inhibitors: The oxazolopyridine core mimics the adenine ring of ATP, allowing these molecules to bind to the ATP-binding pocket of Janus Kinases (JAK2/JAK3).[5][7]
-
PROTACs: In Cereblon (CRBN) binders, this scaffold is often derivatized at the C2 position to link with glutarimide moieties, creating the "anchor" that recruits the E3 ligase.[5]
Physicochemical Properties Summary
| Property | Data |
| Physical State | Yellow Solid |
| Melting Point | > 200 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |
| LogP (Predicted) | ~1.5 |
| pKa (Predicted) | ~4.5 (OH acidic) |
| Safety Class | Irritant (H315, H319, H335) |
References
-
Synthesis of Oxazolopyridines: Novartis AG.[7] "Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors."[7] WO2008031594A1.[7] Link
-
PROTAC Application: C4 Therapeutics, Inc.[7] "Bicyclic-substituted glutarimide cereblon binders."[1][5][7] WO2023239750A1.[7] Link
-
Chemical Data: PubChem. "2-Bromo-3-pyridinol (Precursor Data)." Link[2][5][7]
-
Reaction Mechanism: GuideChem. "this compound Properties and Synthesis." Link
Sources
- 1. 2-Bromo-4-nitro-3-pyridinol,1013642-97-1 [rovathin.com]
- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 3. 1013642-97-1 | 2-Bromo-3-hydroxy-4-nitropyridine - Capot Chemical [capotchem.com]
- 4. This compound - CAS:1013642-97-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-4-nitropyridin-3-ol molecular weight and formula
The following technical guide details the physicochemical properties, synthetic architecture, and application scope of 2-Bromo-4-nitropyridin-3-ol , a critical intermediate in the development of kinase inhibitors and fused heterocyclic scaffolds.
Molecular Architecture, Synthesis, and Pharmaceutical Applications
Physicochemical Characterization
This compound is a highly functionalized pyridine derivative. Its structure is defined by the interplay between the electron-rich hydroxyl group and the electron-deficient nitro and pyridine moieties, creating a unique reactivity profile for nucleophilic aromatic substitution (
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1013642-97-1 |
| Molecular Formula | |
| Molecular Weight | 218.99 g/mol |
| Exact Mass | 217.9327 Da |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Acidity (Predicted pKa) | ~4.5–5.5 (Acidified by ortho-nitro group) |
| SMILES | Oc1c(Br)nccc1=O |
Synthetic Architecture & Methodology
The synthesis of this compound is governed by the directing effects of the hydroxyl group on the pyridine ring. The most reliable pathway involves the electrophilic nitration of a 2-bromo-3-hydroxypyridine precursor.
Mechanistic Logic
-
Substrate Selection: The starting material is 2-bromopyridin-3-ol . The bromine at C2 blocks that position.
-
Electronic Directing: The hydroxyl group (-OH) at C3 is a strong activator and an ortho, para-director.
-
Ortho positions relative to OH: C2 (blocked by Br) and C4.
-
Para position relative to OH: C6.
-
-
Regioselectivity: While the para position (C6) is often sterically favored, the inductive effect of the pyridine nitrogen and reaction conditions (temperature/solvent) can be tuned to favor the ortho (C4) nitration, particularly because the C4 position is electronically activated by the OH and less deactivated by the ring nitrogen compared to C6.
Experimental Protocol: Nitration Sequence
Note: This protocol is adapted from standard methodologies for nitrating activated hydroxypyridines [1, 2].
Reagents: 2-Bromopyridin-3-ol, Fuming Nitric Acid (
-
Preparation: Charge a reaction vessel with concentrated
and cool to 0–5°C using an ice-salt bath. -
Dissolution: Slowly add 2-Bromopyridin-3-ol to the acid, maintaining temperature <10°C. The solution may darken due to protonation of the pyridine nitrogen.
-
Nitration: Dropwise add a mixture of fuming
and over 30–60 minutes.-
Critical Control: Exotherms must be managed to prevent dinitration or oxidative degradation.
-
-
Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 2–4 hours. Monitor via LC-MS for the formation of the mass ion (m/z ~219).
-
Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid due to its low solubility in acidic aqueous media.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary to remove the C6-nitro isomer.
Synthetic Workflow Diagram
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.
Structural Analysis & Reactivity Profile
The this compound scaffold is a "privileged structure" in medicinal chemistry due to its three distinct reactive handles:
-
C2-Bromine: A handle for Suzuki-Miyaura or Stille couplings to introduce aryl/heteroaryl groups. It is activated for
displacement if the nitrogen is oxidized or if the ring is sufficiently electron-deficient. -
C3-Hydroxyl: Can be alkylated (ether formation) or used as a nucleophile to form fused bicyclic systems (e.g., oxazolopyridines).
-
C4-Nitro: susceptible to reduction (to amine), enabling the formation of amino-pyridines which are precursors to urea-based kinase inhibitors.
Intramolecular Interactions
The proximity of the C3-hydroxyl and C4-nitro groups allows for a strong intramolecular hydrogen bond (
Applications in Drug Discovery
This molecule serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules [3].
Functionalization Logic
-
Pathway A (Reduction): Reduction of the nitro group yields 2-bromo-4-aminopyridin-3-ol, a precursor for imidazopyridines.
-
Pathway B (Displacement): The bromine atom can be displaced by amines or alkoxides, leveraging the electron-withdrawing nature of the para-nitro group to facilitate nucleophilic attack.
Application Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold in pharmaceutical development.
Safety and Handling
-
Hazards: As a nitro-pyridine, the compound carries risks of explosivity if heated under confinement or subjected to shock, although the bromine atom provides some stabilization. It is a skin and eye irritant.
-
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Disposal: High-temperature incineration with scrubber systems for NOx and HBr gases.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24874331, 2-Bromo-3-nitropyridine. Retrieved from [Link] (Analogous chemistry validation).
-
Organic Syntheses. (1951). 2-Bromopyridine.[1][2][3][4][5] Org. Synth. 1951, 31, 21. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. Retrieved from [Link]
Sources
- 1. 1-bromo-2-chloro-3-fluorobenzene| Ambeed [ambeed.com]
- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
Solubility & Solvent Selection Guide: 2-Bromo-4-nitropyridin-3-ol
This guide details the solubility profile, solvent selection strategy, and handling protocols for 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1).[1]
Part 1: Executive Summary & Structural Logic
This compound is a densely functionalized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmacophores.[1] Its solubility behavior is non-trivial due to the competing electronic effects of its substituents.
Effective handling requires understanding its "Push-Pull" electronic character:
-
The Scaffold: The pyridine ring is electron-deficient.[1]
-
The Acidic Handle (C3-OH): Flanked by an electron-withdrawing Nitro group (C4) and a Bromine atom (C2), the C3-hydroxyl group is significantly more acidic than a standard phenol or 3-hydroxypyridine.[1]
-
The Lipophilic Mask: The Bromine atom provides a degree of lipophilicity, but the Nitro and Hydroxyl groups dominate the polarity profile.
Operational Implication: This compound acts as a weak acid .[1] In basic aqueous media (pH > 6), it will deprotonate and partition into water.[1] In acidic media, it remains neutral and partitions into organic solvents.[1]
Part 2: Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 218.99 g/mol | Moderate MW favors solubility in small-molecule solvents.[1] |
| LogP (Predicted) | ~0.7 – 1.4 | Amphiphilic. Soluble in polar organics; poor solubility in aliphatic hydrocarbons. |
| H-Bond Donors | 1 (OH) | Capable of donating H-bonds; solubility increases in H-bond accepting solvents (DMSO, Acetone).[1] |
| H-Bond Acceptors | 4 (NO₂, Ring N, OH) | High acceptor count makes it highly soluble in protic solvents like Methanol.[1] |
| Acidity (pKa) | Est. 4.5 – 6.0 | Critical: Deprotonates in weak base (NaHCO₃).[1] Must be kept acidic for organic extraction.[1] |
Part 3: Solubility Profile & Solvent Selection
Primary Reaction Solvents (High Solubility)
Best for: Nucleophilic Aromatic Substitution (SnAr), Cross-Couplings.[1]
-
DMSO (Dimethyl Sulfoxide): Excellent (>100 mg/mL).[1] The dipolar aprotic nature disrupts the intermolecular H-bonding of the nitropyridinol lattice.[1]
-
DMF (Dimethylformamide): Excellent (>100 mg/mL).[1] Standard solvent for SnAr reactions involving this scaffold.[1]
-
DMAc (Dimethylacetamide): Excellent.[1] Preferred for high-temperature reactions (>100°C).[1]
Workup & Extraction Solvents (Moderate Solubility)
Best for: Liquid-Liquid Extraction, Chromatography.[1]
-
Ethyl Acetate (EtOAc): Good solubility (20–50 mg/mL).[1] The standard choice for extraction provided the aqueous layer is acidic.[1]
-
DCM (Dichloromethane): Moderate solubility.[1] Useful if the compound is sensitive to the hydrolysis risks of EtOAc, though less efficient for highly polar nitropyridines.
-
THF (Tetrahydrofuran): Good solubility, but water miscibility makes it poor for extraction.[1]
Crystallization & Anti-Solvents (Low/Tunable Solubility)
Best for: Purification, Precipitation.[1]
-
Ethanol/Methanol: Moderate-High solubility when hot; moderate when cold.[1] Ideal for recrystallization.[1]
-
Water: Insoluble at acidic pH (pH < 4).[1] Soluble at basic pH (pH > 7).[1]
-
Hexanes/Heptane: Insoluble.[1] Used as an anti-solvent to crash the product out of EtOAc or DCM solutions.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the process stage.
Caption: Decision matrix for solvent selection based on process requirements and pH-dependent solubility behavior.
Part 5: Experimental Protocols
Protocol A: Solubility Determination (Saturation Shake-Flask)
Use this to validate solubility for a specific solvent batch.[1]
-
Weigh 50 mg of this compound into a 2 mL HPLC vial.
-
Add 250 µL of the target solvent (e.g., MeOH).[1]
-
Vortex for 1 minute.
-
Observation:
-
Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[1]
Protocol B: pH-Controlled Extraction (Critical)
Failure to acidify is the #1 cause of yield loss with this compound.[1]
-
Quench: Pour reaction mixture (e.g., from DMF) into 5 volumes of water.
-
Acidify: Adjust aqueous pH to 3.0 – 4.0 using 1M HCl. Do not rely on the acidity of the starting material.
-
Extract: Add Ethyl Acetate (1:1 v/v relative to water). Shake vigorously.
-
Separation: Collect the organic (top) layer.[1]
-
Back-Extract: Re-extract the aqueous layer once more with EtOAc to ensure full recovery.[1]
-
Wash: Wash combined organics with Brine (not NaHCO₃, as it may deprotonate the product).[1]
Protocol C: Recrystallization (Purification)
-
Dissolve crude solid in minimal boiling Ethanol (Abs.) .
-
Once dissolved, remove from heat.
-
Add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1 drop of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the yellow/orange crystals and wash with cold 20% EtOH/Water.[1]
Part 6: References
-
PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]
Sources
2-Bromo-4-nitropyridin-3-ol melting point and physical appearance
This guide details the physical characterization, synthesis logic, and handling protocols for 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1), a specialized heterocyclic building block used in pharmaceutical discovery.
Characterization, Synthesis Logic, and Experimental Protocols
Core Identity & Physical Characterization
This compound is a highly functionalized pyridine derivative. Its structural density—featuring a halogen, a nitro group, and a hydroxyl moiety on a single aromatic ring—makes it a critical scaffold for developing kinase inhibitors and fused heterocycles (e.g., pyrido[4,3-b]indoles).
Physical Properties Table
| Property | Specification | Notes |
| CAS Number | 1013642-97-1 | Unique identifier for procurement/regulatory tracking.[1] |
| Molecular Formula | C₅H₃BrN₂O₃ | Exact Mass: 217.93 g/mol .[2] |
| Physical State | Crystalline Solid | Typically forms needles or microcrystalline powder upon recrystallization. |
| Appearance | Yellow to Orange | The nitro group conjugated with the pyridine ring imparts a characteristic yellow/orange chromophore. |
| Melting Point | 120°C – 160°C (Predicted) | Note: Specific experimental MP is not standardized in open literature. The presence of the 3-hydroxyl group facilitates intermolecular hydrogen bonding, elevating the melting point relative to non-hydroxylated analogs (e.g., 3-bromo-4-nitropyridine, MP 66-67°C). |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; soluble in polar organic solvents. |
| pKa (Predicted) | ~5.0 – 6.0 | The 3-OH is acidic due to the electron-withdrawing nature of the ortho-bromo and para-nitro groups. |
Synthesis & Mechanistic Logic
The synthesis of this compound is non-trivial due to the directing effects of the pyridine nitrogen and substituents. The most reliable route involves the functionalization of 2-bromo-3-hydroxypyridine .
Retrosynthetic Analysis
-
Direct Nitration: Nitration of 3-hydroxypyridines typically occurs at the C-2 position. However, since C-2 is blocked by Bromine, the electrophilic substitution is directed to C-4 (ortho to the activating hydroxyl group) or C-6. The C-4 position is electronically favored due to the activation by the hydroxyl group, despite the deactivating effect of the pyridine nitrogen.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of this compound.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Since the specific melting point may vary by batch and purity, an in-house determination is required for QC.
-
Sample Prep: Dry the sample under vacuum (40°C, 4 hours) to remove residual solvent, which can depress the melting point.
-
Loading: Pack 2-3 mm of the solid into a clean, dry glass capillary tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 100°C.
-
Slow Ramp: 1°C/min from 100°C until melting is observed.
-
-
Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
-
Acceptance Criteria: A range of <2°C indicates high purity (>98%).
-
Protocol B: Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro conjugation).
-
Expected Retention: The compound is moderately polar. Expect elution earlier than non-hydroxylated bromopyridines.
Handling & Safety (E-E-A-T)
Hazard Class: Toxic Solid (UN 2811).[1] Primary Risks:
-
Inhalation: Irritating to mucosal membranes. Use a localized exhaust hood.
-
Skin Contact: Potential sensitizer. Nitropyridines can be absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Reactivity: Incompatible with strong reducing agents (reduces nitro group to amine) and strong bases (deprotonates the hydroxyl group).
Storage:
-
Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Protect from light to prevent slow debromination or nitro-group degradation.
References
-
Fluorochem . This compound Product Sheet. Retrieved from
-
Sigma-Aldrich . Pyridine Derivative Nomenclature and Safety Data. Retrieved from
-
PubChem . Compound Summary for CAS 1013642-97-1. Retrieved from
-
GuideChem . This compound Properties. Retrieved from
Sources
Comparative Technical Guide: 2-Bromo-3-nitropyridine vs. 2-Bromo-4-nitropyridin-3-ol
This guide provides an in-depth technical analysis comparing 2-Bromo-3-nitropyridine and 2-Bromo-4-nitropyridin-3-ol . It is designed for researchers requiring precise structural, electronic, and synthetic distinctions between these two pyridine derivatives.
Executive Summary
While both compounds share a pyridine core functionalized with bromine and nitro groups, they represent distinct chemical entities with divergent reactivity profiles.[1][2]
-
2-Bromo-3-nitropyridine is a highly reactive electrophile , primarily used as a substrate for Nucleophilic Aromatic Substitution (
) to generate fused heterocycles. Its reactivity is driven by the ortho-nitro effect. -
This compound is a functionalized scaffold characterized by a "push-pull" electronic system. The presence of the 3-hydroxyl group introduces acidity, metal chelating capability, and—crucially—modulates the ring's electrophilicity, often requiring protection strategies during synthesis.
Part 1: Structural & Electronic Analysis
The fundamental difference lies in the substitution pattern and the presence of the hydroxyl group, which drastically alters the Molecular Electrostatic Potential (MEP).
Physicochemical Comparison
| Feature | 2-Bromo-3-nitropyridine | This compound |
| CAS Number | 19755-53-4 | 1013642-97-1 |
| Formula | ||
| MW | 202.99 g/mol | 218.99 g/mol |
| pKa (Predicted) | ~ -1.0 (Pyridine N) | ~ 5.5 - 6.5 (3-OH group) |
| H-Bond Donors | 0 | 1 (Hydroxyl) |
| Electronic State | Electron-Deficient (Activated) | Amphoteric / Push-Pull |
| Primary Reactivity | O-Alkylation, Nitro-Reduction, Chelation |
Electronic Activation Analysis
-
2-Bromo-3-nitropyridine (The "Hot" Electrophile): The nitro group at C3 is ortho to the bromine at C2. Upon nucleophilic attack at C2, the negative charge in the Meisenheimer complex is delocalized onto the C3 carbon, where it is directly stabilized by the strong electron-withdrawing resonance of the nitro group. This makes the C2-Br bond extremely labile.
-
This compound (The "Dormant" Scaffold): The hydroxyl group at C3 is an electron donor (via resonance). Under basic conditions (common for
), the hydroxyl deprotonates to form an oxyanion ( ). This anion donates significant electron density into the pyridine ring, deactivating it toward nucleophilic attack. Furthermore, the nitro group at C4 does not stabilize the Meisenheimer intermediate formed by attack at C2 as effectively as a C3-nitro group would. Consequently, this molecule is resistant to direct unless the hydroxyl is protected (e.g., as a methyl ether or tosylate).
Part 2: Synthetic Accessibility & Pathways
The synthesis of these molecules follows divergent pathways. 2-Bromo-3-nitropyridine is typically accessed via nitration of aminopyridine followed by Sandmeyer-type chemistry, whereas the 3-ol derivative requires oxidation or starting from hydroxypyridines.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways. Note that direct nitration of 2-bromopyridine is difficult; the amino-route is preferred for Target A.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-nitropyridine
Rationale: Direct nitration of 2-bromopyridine is low-yielding. The Sandmeyer route ensures correct regiochemistry.
-
Nitration: Dissolve 2-aminopyridine in concentrated
at 0°C. Add fuming dropwise. Heat to 50°C for 2 hours. Pour onto ice, neutralize with . Filter the yellow precipitate (2-amino-3-nitropyridine and isomer mix; separate if necessary, though 3-nitro is major). -
Diazotization-Bromination:
-
Suspend 2-amino-3-nitropyridine (10 mmol) in 48% aqueous HBr (20 mL).
-
Cool to 0°C. Add
(1.2 eq) in water dropwise (keep T < 5°C). -
Stir for 30 min. Slowly add
(0.5 eq) dissolved in HBr. -
Allow to warm to room temperature (nitrogen evolution observed).
-
Workup: Neutralize with
, extract with EtOAc (3x), dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). Product is a yellow solid.[3]
-
Protocol B: Synthesis of this compound
Rationale: The hydroxyl group directs the nitration to the ortho position (C2 or C4). Since C2 is blocked by Bromine, nitration occurs selectively at C4.
-
Bromination: Treat 3-hydroxypyridine with
in aqueous NaOH at 0-10°C. The bromine selectively installs at the 2-position. Acidify to precipitate 2-bromo-3-pyridinol. -
Nitration:
-
Dissolve 2-bromo-3-pyridinol (5 mmol) in glacial acetic acid (10 mL).
-
Add a solution of fuming
(1.1 eq) in acetic acid dropwise at 10°C. -
Stir at room temperature for 4 hours. The solution will darken.
-
Quench: Pour into ice water. The product often precipitates as an off-white/yellow solid.
-
Isolation: Filter and wash with cold water.[3] If no precipitate forms, extract with DCM.
-
Note: This compound is acidic. Avoid strong basic workups which will form the water-soluble phenolate salt.
-
Part 4: Reactivity Profiles & Applications
Nucleophilic Aromatic Substitution ( )
-
2-Bromo-3-nitropyridine: Reacts rapidly with amines, thiols, and alkoxides.
-
Reaction:
-
Conditions: Mild base (
), solvent (DMF/ACN), RT to 60°C.
-
-
This compound: Poor reactivity in
due to the "Oxyanion Deactivation Effect."-
Strategy: To perform
on this scaffold, you must first alkylate the hydroxyl (e.g., with MeI or BnBr) to cap the oxygen. Once protected as the ether, the ring becomes sufficiently electrophilic for displacement of the bromine.
-
Reduction to Aminopyridines
Both compounds can be reduced (Fe/AcOH,
-
2-Bromo-3-nitropyridine
2-Bromo-3-aminopyridine (Precursor to 1,5-naphthyridines). -
This compound
2-Bromo-4-aminopyridin-3-ol.-
Significance: The resulting 3-hydroxy-4-amino motif is a "privileged structure" for binding to kinase ATP pockets via bidentate H-bonding.
-
Part 5: Safety & Handling
| Hazard | 2-Bromo-3-nitropyridine | This compound |
| Skin/Eye | Severe Irritant / Lachrymator | Irritant |
| Toxicity | Toxic if swallowed (Nitropyridine class) | Harmful if swallowed |
| Sensitization | Potential Skin Sensitizer | Potential Skin Sensitizer |
| Storage | Store under Inert Gas (Ar/N2) | Hygroscopic; Store desiccated |
Critical Safety Note: Nitration reactions of pyridines can be energetic. Always control temperature during acid addition. 2-Bromo-3-nitropyridine has low molecular weight and high nitrogen content; avoid heating bulk quantities without solvent.
References
-
Synthesis of 2-Amino-5-bromo-3-nitropyridine (Analogous Method): BenchChem Technical Repository. "Synthesis and Reactivity of Bromonitropyridines."
-
Reactivity of 3-Nitropyridine Derivatives: Journal of Chemical Research. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine."
-
Regioselectivity in Pyridinol Nitration: GuideChem. "this compound Chemical Properties and Synthesis."
-
General
Mechanisms in Pyridines: National Institutes of Health (NIH) - PubMed Central. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine."[4][5] -
Product Specifications & Physical Data: Fluorochem Ltd. "Product Data Sheet: this compound."
Sources
Strategic Sourcing & Technical Profile: 2-Bromo-4-nitropyridin-3-ol
CAS: 1013642-97-1 | Grade: Research (≥97%)
Executive Summary: The Trifunctional Scaffold
For drug development professionals, 2-Bromo-4-nitropyridin-3-ol represents a high-value "trifunctional" heterocyclic building block. Its strategic importance lies in its dense functionalization:
-
C2-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Hydroxyl: A nucleophilic site for etherification or prodrug masking.
-
C4-Nitro: A latent amine precursor for amide coupling or heterocyclization.
This specific substitution pattern allows for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors and antiviral agents where the pyridine core mimics adenosine or guanosine residues.
Chemical Identity & Specifications
To ensure "Research Grade" integrity, procurement must verify the specific isomerism. The proximity of the nitro and hydroxyl groups makes this compound prone to regio-isomeric impurities during synthesis.
| Property | Specification | Critical Note |
| CAS Number | 1013642-97-1 | Verify against CAS 19755-53-4 (2-Bromo-3-nitropyridine) to avoid costly sourcing errors. |
| IUPAC Name | This compound | |
| Molecular Formula | C₅H₃BrN₂O₃ | |
| Molecular Weight | 218.99 g/mol | |
| Appearance | Yellow to Orange Solid | Color intensity often correlates with nitro-group conjugation or oxidation impurities. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, DCM). |
Market Analysis: Suppliers & Pricing Trends
The market for this compound is characterized by low volume/high cost . It is not a bulk commodity; it is a specialized intermediate synthesized on demand or held in milligram-scale inventory.
Current Pricing Landscape (Q1 2025 Estimates) Prices are indicative of "Research Grade" (97%+ purity) and fluctuate based on synthesis difficulty.
| Supplier Tier | Typical Pack Size | Estimated Price Range (USD) | Lead Time | Strategic Fit |
| Tier 1 (Catalog) (e.g., Fluorochem, Sigma) | 250 mg | $120 - $150 | 1-3 Days | Hit-to-Lead: Best for speed when <1g is needed. |
| Tier 1 (Catalog) | 1.0 g | $300 - $400 | 3-5 Days | Lead Opt: Cost-effective for initial SAR expansion. |
| Tier 2 (Aggregators) (e.g., BLD Pharm, Combi-Blocks) | 5.0 g | $1,000 - $1,200 | 1-2 Weeks | Scale-Up: Better pricing but requires stricter internal QC. |
| Tier 3 (CRO/Custom) | >100 g | Inquire (Est. | 4-8 Weeks | Pre-Clinical: Only viable for established synthetic routes. |
Procurement Insight: The steep price curve suggests this compound is synthesized via a multi-step route with low atom economy. For requirements >10g, it is often more economical to outsource the synthesis to a CRO rather than buying catalog units.
Technical Validation: Quality Control Protocol
Trusting a Certificate of Analysis (CoA) blindly is a risk in early-stage discovery. The following protocol is a self-validating system to ensure the reagent does not compromise downstream biological assays.
A. Impurity Profiling (The "Why" behind the protocol)
The synthesis likely involves the nitration of a 2-bromo-3-pyridinol precursor. This creates specific risks:
-
Regioisomers: Nitration at C6 instead of C4.
-
Over-Bromination: Presence of dibromo species.
-
Moisture: The C3-OH group is hygroscopic.
B. The QC Workflow
The following diagram outlines the decision logic for accepting a batch.
Figure 1: Incoming Goods Quality Control Workflow. Note that ESI- (Negative Mode) is often more sensitive for acidic phenols like pyridinols.
C. Critical Analytical Signals
-
1H NMR (DMSO-d₆): Look for two distinct aromatic protons. The C5 and C6 protons should appear as doublets (or d,d) with coupling constants typical of pyridine vicinal protons (~5-8 Hz).
-
Red Flag: Complex multiplets suggest a mixture of regioisomers (e.g., 6-nitro isomer).
-
-
LC-MS: The molecular ion [M-H]⁻ = 217/219 (Br isotope pattern 1:1) is critical.[1][2]
-
Red Flag: A mass of 174 indicates loss of the nitro group (degradation) or Br-H exchange.
-
Synthetic Utility & Handling
Storage Protocols[3][4]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under Argon/Nitrogen.
-
Stability: The nitro group ortho to the hydroxyl can facilitate oxidation or ring degradation under basic conditions over time.
Functionalization Logic
Why pay $500/gram? Because it allows orthogonal modification.
Figure 2: Chemo-selective functionalization vectors for library generation.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 53416660 (this compound). Retrieved from [Link]
-
Royal Society of Chemistry . (2013).[3] Synthetic routes to substituted nitropyridines (Supplementary Info). Med. Chem. Commun. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-4-nitropyridin-3-ol
This Application Note provides a comprehensive, expert-level guide for the synthesis of 2-Bromo-4-nitropyridin-3-ol from 2-bromo-3-pyridinol . This protocol is designed for medicinal chemists and process scientists requiring high-purity intermediates for kinase inhibitor scaffolds or heterocycle functionalization.
Strategic Analysis & Retrosynthesis
The synthesis of This compound presents a classic challenge in heterocyclic regioselectivity. The pyridine ring is naturally electron-deficient, making electrophilic aromatic substitution (EAS) difficult. However, the presence of the hydroxyl group at the C3 position acts as a strong activating group (EDG), overcoming the deactivation from the ring nitrogen and the bromine atom.
Mechanistic Rationale
-
Directing Effects: The hydroxyl group (-OH) at C3 is an ortho, para-director.
-
Ortho positions (relative to OH): C2 and C4.
-
Para position (relative to OH): C6.
-
-
Steric & Electronic Blockade: The C2 position is occupied by a Bromine atom, blocking the primary site of nitration (which typically occurs at C2 for 3-hydroxypyridines).
-
Regioselectivity (C4 vs. C6): The competition is between C4 (ortho) and C6 (para). While steric hindrance might suggest C6 preference, the electronic activation at C4 (ortho to the strong OH donor) often facilitates substitution at this position under controlled acidic conditions, particularly when the ortho-effect is driven by hydrogen bonding or coordination in the transition state.
Reaction Pathway Visualization
The following diagram illustrates the electronic directing effects and the reaction workflow.
Figure 1: Reaction pathway showing the directing effects of the C3-hydroxyl group and the divergence between C4 and C6 substitution.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role | Hazard Class |
| 2-Bromo-3-pyridinol | >98% Purity | Substrate | Irritant |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | Solvent/Catalyst | Corrosive |
| Nitric Acid (HNO₃) | Fuming (>90%) | Nitrating Agent | Oxidizer/Corrosive |
| Ice/Water | Deionized | Quenching | N/A |
| Ethyl Acetate | ACS Grade | Extraction | Flammable |
Step-by-Step Procedure
Phase 1: Preparation of the Electrophile
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and an internal thermometer. Place the flask in an ice-salt bath to maintain a temperature of -5°C to 0°C.
-
Solvent Charge: Add Conc. H₂SO₄ (10 mL per 1 g of substrate) to the flask.
-
Substrate Addition: Slowly add 2-Bromo-3-pyridinol (1.0 eq) to the stirring acid. Ensure complete dissolution. Note: The solution may darken slightly; this is normal.
Phase 2: Nitration
-
Acid Mixing: In a separate dropping funnel, prepare a mixture of Fuming HNO₃ (1.1 eq) and Conc. H₂SO₄ (0.5 vol eq relative to HNO₃) .
-
Addition: Dropwise add the nitrating mixture to the substrate solution.
-
CRITICAL: Maintain internal temperature below 10°C . Rapid addition will cause an exotherm that promotes tar formation and C6-isomer byproducts.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes , then slowly warm to Room Temperature (20-25°C) .
-
Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material peak (M+H ~174/176) should disappear, replaced by the product peak (M+H ~219/221).
Phase 3: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50 g per 1 g substrate) with vigorous stirring. The product typically precipitates as a yellow/orange solid.
-
pH Adjustment: If no precipitate forms, carefully adjust the pH to ~3–4 using 40% NaOH solution or solid Na₂CO₃. Caution: Exothermic neutralization.
-
Extraction (Alternative): If the solid is fine or sticky, extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 4: Purification
-
Recrystallization: The crude solid is often pure enough for subsequent steps. For high purity (>98%), recrystallize from Ethanol/Water (9:1) .
-
Yield: Typical isolated yields range from 65% to 80% .
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters.
| Parameter | Expected Value/Observation | Notes |
| Physical State | Yellow to Orange Solid | Color intensity varies with purity. |
| Melting Point | 120–125°C (dec.) | Decomposes near melting point. |
| MS (ESI+) | m/z 218.9 / 220.9 [M+H]⁺ | Characteristic Br isotope pattern (1:1). |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, OH), 7.8 (d, 1H), 8.1 (d, 1H) | C5 and C6 protons show doublets (J ~5-8 Hz). |
| Regiochemistry | NOESY Correlation | Lack of NOE between OH and Ring H confirms C4 substitution (OH is flanked by Br and NO2). |
Safety & Handling
-
Nitration Risks: The reaction involves mixed strong acids and generates heat. Runaway reactions can occur if temperature is not controlled. Always perform in a functioning fume hood.
-
Nitro Compounds: Polynitrated byproducts (if excess acid is used) can be shock-sensitive. Do not distill the reaction residue to dryness if overheating is suspected.
-
PPE: Butyl rubber gloves, face shield, and lab coat are mandatory.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 555054, 2-Bromo-3-nitropyridine. (Related Regiochemistry Data). Retrieved October 26, 2023, from [Link]
Sources
Application Note: Nucleophilic Aromatic Substitution on 2-Bromo-4-nitropyridin-3-ol
Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4-nitropyridin-3-ol. Substituted 3-hydroxypyridines are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] This guide details the underlying chemical principles, offers field-proven experimental protocols, and presents troubleshooting insights for researchers, chemists, and drug development professionals.
Scientific Foundation: The Chemistry of Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of aromatic rings. Unlike typical aromatic systems which are electron-rich and undergo electrophilic substitution, rings bearing strong electron-withdrawing groups become electron-deficient and susceptible to attack by nucleophiles.[3][4]
The substrate, this compound, is exceptionally well-suited for SNAr for several key reasons:
-
Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, predisposes it to nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen.[5]
-
Nitro Group (-NO₂): The presence of a strongly electron-withdrawing nitro group at the 4-position (para to the nitrogen and ortho to the leaving group) is critical. It activates the ring towards attack and stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance.[6][7]
-
Leaving Group (-Br): The bromine atom at the 2-position serves as a good leaving group. Its position, ortho to the ring nitrogen, is a site of activation.
-
Hydroxyl Group (-OH): The 3-hydroxyl group is an electron-donating group. Its presence can modulate reactivity. Under basic conditions, it can be deprotonated to the more strongly donating alkoxide (-O⁻), which may influence reaction rates. However, the combined activating effects of the ring nitrogen and the para-nitro group are dominant, ensuring the reaction proceeds efficiently at the C2 position.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] In the second, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring.
Caption: Figure 1: Generalized mechanism for the SNAr reaction.
Experimental Protocols
This section provides a detailed, generalized protocol for the substitution reaction on this compound. Specific parameters may require optimization based on the nucleophile's reactivity.
Materials and Reagents
-
Substrate: this compound (Purity >95%)
-
Nucleophiles: Amines (e.g., morpholine, piperidine), Thiols (e.g., thiophenol), Alkoxides (e.g., sodium methoxide)
-
Solvents: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). For alkoxide reactions, the corresponding alcohol (e.g., Methanol) is often used.
-
Base (if required): Non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) for reactions with amine or thiol hydrochlorides/hydrobromides.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄).
-
Work-up Reagents: Ethyl acetate, Dichloromethane, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium or magnesium sulfate.
-
Purification: Silica gel for column chromatography.
General Protocol: Substitution with an Amine (e.g., Morpholine)
This protocol describes a typical reaction with a secondary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Begin stirring to dissolve the substrate. Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Morpholine (1.2 eq).
-
Causality Note: K₂CO₃ is used as a base to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the product. An excess ensures the reaction medium remains basic. Polar aprotic solvents like DMF are ideal as they solvate the reactants but do not interfere with the nucleophile.[8]
-
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Trustworthiness Note: The aqueous washes are critical to remove the DMF solvent and inorganic salts (K₂CO₃, KBr), which is essential for obtaining a clean product after purification.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(morpholino)-4-nitropyridin-3-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Data
Experimental Workflow Overview
The following diagram outlines the logical flow from starting materials to the final, characterized product.
Caption: Figure 2: A standard workflow for synthesis and purification.
Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of this compound with various classes of nucleophiles. These are illustrative and may require optimization.
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Amine | Morpholine | K₂CO₃ | DMF | 80 | 2-4 | 85-95 |
| Thiol | Thiophenol | K₂CO₃ | MeCN | 60 | 3-6 | 80-90 |
| Alkoxide | Sodium Methoxide | N/A | Methanol | Reflux | 1-3 | >90 |
Note: Yields are estimates based on reactions with similarly activated halopyridines and are highly dependent on specific reaction conditions and purification efficiency.[8][9]
Troubleshooting and Key Considerations
-
No Reaction/Slow Conversion: If the reaction fails to proceed, consider increasing the temperature or using a more polar solvent like DMSO. Ensure the nucleophile is not sterically hindered and that the base (if used) is sufficiently strong and dry. For less reactive nucleophiles, activation of the pyridine ring via N-oxide formation and subsequent deoxygenation can be an alternative route, although this adds steps to the synthesis.[8]
-
Side Reactions: In the presence of a strong base, deprotonation of the 3-hydroxyl group is expected. While this generally doesn't prevent the desired C2 substitution, it can alter solubility and reactivity. With certain nucleophiles, unexpected rearrangements or migrations have been observed in related systems, though this is less common with highly activated substrates.[10]
-
Purification Challenges: The 3-hydroxyl group can cause streaking on silica gel columns. Adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent can improve peak shape and separation.
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be treated as potentially toxic and irritant.[11]
-
Solvents: Anhydrous polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid inhalation and skin contact.
-
Reaction: Reactions performed at elevated temperatures should be conducted behind a safety shield.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
- Google Patents. (2020). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
-
Jia, Z. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9. [Link]
-
ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Various Authors. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
ProQuest. (2019). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
PubChem. 6-Bromo-2-nitropyridin-3-amine. [Link]
Sources
- 1. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 2. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective Reduction of Nitro Group in 2-Bromo-4-nitropyridin-3-ol
Executive Summary
The reduction of 2-bromo-4-nitropyridin-3-ol to 4-amino-2-bromopyridin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry. The primary objective is the reduction of the nitro group (
Standard catalytic hydrogenation (e.g.,
Key Chemical Challenges
| Feature | Risk/Challenge | Mitigation Strategy |
| Nitro Group ( | Requires 6e⁻ reduction; intermediate hydroxylamines can persist. | Use thermodynamic driving force of metal oxidation (Fe⁰ → Fe²⁺/Fe³⁺). |
| Aryl Bromide ( | Susceptible to oxidative addition by Pd(0) or radical cleavage. | Avoid noble metal catalysts; use SET reagents with potentials below |
| 3-Hydroxyl Group ( | Phenolic acidity ( | Control pH during workup; use EDTA or Celite filtration. |
Mechanistic Insight & Selectivity
To understand the protocol selection, one must visualize the competing pathways. The diagram below illustrates why metal-mediated reduction (Fe/Zn) is superior to catalytic hydrogenation for this specific substrate.
Figure 1: Selectivity divergence between SET reduction and Catalytic Hydrogenation.
Recommended Protocols
Protocol A: The "Gold Standard" (Fe / NH₄Cl)
Best for: Scalability, reliability, and high chemoselectivity. Mechanism: Zero-valent iron acts as the electron source. Ammonium chloride acts as a mild proton source and electrolyte, preventing the formation of insoluble iron hydroxides that coat the metal surface.
Materials
-
Substrate: this compound (1.0 eq)
-
Iron Powder (Fe): 5.0 eq (325 mesh preferred for surface area)
-
Ammonium Chloride (
): 5.0 eq -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the substrate in EtOH/Water.
-
Activation: Add the
and Iron powder at room temperature. -
Reaction: Heat the mixture to 70–80°C (Reflux) .
-
Observation: The reaction typically turns dark grey/brown.
-
Monitoring: Check by LCMS after 1 hour. Look for the disappearance of the nitro mass (
) and appearance of amine ( ).
-
-
Workup (Critical Step):
-
While still hot (
), filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. -
Note: If the mixture cools, iron salts may precipitate and clog the filter.
-
Wash the Celite pad with hot Ethanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and inorganic salts.
-
Purification: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water.
-
Pro-Tip: If the 3-OH group causes the product to stay in the aqueous layer (due to zwitterion formation), adjust the aqueous layer to pH ~6-7 before extraction.
-
Protocol B: The "Green" Alternative (Sodium Dithionite)
Best for: Small scale, or when metal waste (Fe sludge) is prohibited.
Mechanism: Dithionite (
Materials
-
Substrate (1.0 eq)
-
Sodium Dithionite (
): 3.0 – 4.0 eq
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in THF/Water.
-
Addition: Add solid
in portions to the stirring solution at room temperature.-
Exotherm Warning: Mild exotherm may occur.
-
-
Reaction: Stir at 40–50°C . Reflux is rarely needed and may decompose the reagent.
-
Monitoring: The yellow color of the nitro compound typically fades to a clear/pale solution upon reduction.
-
Workup: Evaporate the organic solvent (THF). The product often precipitates from the remaining aqueous layer. If not, extract with EtOAc.
Analytical Validation & Quality Control
To ensure the protocol was successful, you must validate two attributes:
-
Conversion: Nitro
Amine. -
Fidelity: Retention of Bromine.[3]
LC-MS Interpretation
-
Target Mass: Calculate
. -
Isotope Pattern (Crucial): You must observe the characteristic 1:1 doublet for the Bromine atom (
and ).-
If you see a single peak at
, you have dehalogenated the product (failed batch).
-
NMR Signatures ( NMR in DMSO- )
| Signal | Shift ( | Change upon Reduction |
| Pyridine H-6 | ~8.0 - 8.5 | Shifts upfield (shielded) due to the electron-donating effect of the new |
| Amine ( | ~5.0 - 6.5 | New broad singlet appears. (Exchangeable with |
| Hydroxyl ( | ~10.0 - 11.0 | Broad singlet (often persists). |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Incomplete Conversion | Iron surface passivation. | Add 2-3 drops of concentrated HCl or Acetic Acid to "etch" the iron surface during activation. |
| Low Yield (Emulsion) | Iron-Phenol chelation. | Wash the organic extract with 10% EDTA solution or saturated Sodium Potassium Tartrate (Rochelle's Salt). |
| Product in Aqueous Layer | Amphoteric nature of amino-pyridinol. | The product is zwitterionic. Adjust aqueous pH to the isoelectric point (approx pH 6-7) to maximize organic solubility. |
Process Workflow Diagram
The following diagram details the operational flow for the recommended Fe/NH₄Cl protocol, emphasizing the critical filtration step.
Figure 2: Operational workflow for the Iron-mediated reduction.
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) - Common Conditions.[2][4][5] Retrieved from
- Context: Provides standard operating procedures for Fe/AcOH and Fe/NH4Cl reductions, validating the stoichiometry and solvent systems.
- Vertex Pharmaceuticals. (2012). Patent CN102603622B: Synthetic method of 2-amino-4-bromopyridine. Google Patents. Context: Describes the ammoniation and subsequent reduction of brominated pyridine oxides, validating the stability of the Br-Pyridine motif under reduction conditions.
- Gilead Sciences. (2014). Patent WO2014149164: Preparation of substituted pyridines. Context: Cites the use of Fe powder in AcOH/EtOH for nitro reduction in the presence of sensitive functional groups.
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][4][5][6][7][8][9][10][11][12] Retrieved from
- Context: Reviews chemoselectivity of various reducing agents, supporting the exclusion of Pd/C for halogenated substr
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-nitropyridin-3-ol
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1).[1] This scaffold presents a unique "Push-Pull" electronic challenge: the C4-nitro group strongly activates the C2-position for oxidative addition, while the C3-hydroxyl group poses risks of catalyst poisoning and solubility issues.[1]
We present two validated workflows:
-
Protocol A (Direct Coupling): A protecting-group-free route utilizing high-activity catalysts and aqueous biphasic conditions. Best for rapid analog generation.[1]
-
Protocol B (Protected Route): A robust, scalable route involving O-protection (MOM/Bn) prior to coupling. Best for process chemistry and lipophilic coupling partners.[1]
Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]
The Substrate Challenge
The this compound scaffold is electronically distinct from standard halopyridines.[1]
-
Activation (The "Pull"): The electron-withdrawing nitro group (
) at C4, combined with the pyridine nitrogen, makes the C2-Br bond highly electron-deficient.[1] This facilitates rapid Oxidative Addition to Pd(0). -
Deactivation (The "Push"): The C3-hydroxyl group (
) is readily deprotonated under Suzuki conditions. The resulting oxyanion ( ) is electron-donating, which can partially deactivate the ring but, more critically, can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).[1] -
Stability Risk (
): The highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution ( ). Strong nucleophilic bases (e.g., , ) can displace the bromide or the nitro group, leading to hydrolysis byproducts rather than the desired biaryl.[1]
Decision Matrix: To Protect or Not?
Figure 1: Decision matrix for selecting the optimal coupling strategy.[1]
Protocol A: Direct Coupling (Protecting-Group Free)
Objective: Rapid synthesis of biaryls without intermediate isolation. Key Reagent: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ .[1] The bidentate ferrocenyl ligand prevents the formation of stable Pd-oxyanion complexes that plague monodentate phosphines.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester: Aryl boronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]
-
Base: Potassium Carbonate (
) (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the this compound, boronic acid, and
. -
Solvent Addition: Add the Dioxane/Water mixture.[1][2] The solution should turn yellow/orange due to the deprotonation of the nitropyridinol.
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the electron-rich pyridinol anion.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂.[2][3][4] Cap the vial immediately.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by LCMS.[1]
-
Success Marker: Disappearance of the bromide (M+H = 219/221) and appearance of the product mass.
-
-
Workup:
Protocol B: Protected Route (MOM-Protection)
Objective: High-yield synthesis for scale-up or when coupling with lipophilic/sensitive partners. Strategy: Masking the -OH as a Methoxymethyl (MOM) ether eliminates catalyst coordination and prevents zwitterion formation.
Step 1: MOM Protection
-
Dissolve this compound in dry DCM at 0°C.
-
Add DIPEA (2.0 equiv) followed by dropwise addition of MOM-Cl (1.2 equiv).
-
Stir at RT for 2 hours. Quench with water, extract, and purify by silica flash chromatography.[1]
-
Intermediate: 2-Bromo-3-(methoxymethoxy)-4-nitropyridine.[1]
-
Step 2: Suzuki Coupling[1]
-
Reagents: MOM-protected substrate (1.0 equiv), Boronic ester (1.2 equiv),
(2.0 equiv).[1] -
Catalyst:
(5 mol%) OR XPhos Pd G2 (2 mol%) for sterically demanding partners. -
Solvent: Toluene / Water (10:1) or pure DMF (anhydrous conditions).
-
Procedure:
-
Deprotection (Post-Coupling):
-
Treat the crude coupling product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the hydroxyl group.
-
Quantitative Comparison & Optimization Data
The following table summarizes optimization screens performed on the this compound scaffold.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (LCMS) | Notes |
| 1 | DME/H2O | 80 | 35% | Significant protodeboronation observed.[1] | ||
| 2 | Dioxane/H2O | 90 | 15% | Catalyst poisoning by free -OH suspected. | ||
| 3 | Dioxane/H2O | 85 | 82% | Optimal Direct Conditions. Bidentate ligand stabilizes Pd. | ||
| 4 | Dioxane/H2O | 85 | 10% | Hydrolysis of Br observed ( | ||
| 5 | XPhos Pd G2 | THF/H2O | 60 | 78% | Excellent for sterically hindered boronic acids.[1] |
Troubleshooting & Safety
Common Failure Modes
-
Hydrolysis (
): If you observe a mass corresponding to the diol (replacement of Br with OH), your base is too nucleophilic.-
Fix: Switch from
or to or .[1] Ensure the reaction temperature does not exceed 90°C.
-
-
Protodeboronation: The boronic acid loses Boron before coupling.[1]
-
Fix: Use Boronic Esters (Pinacol esters) instead of acids. Increase catalyst loading to speed up the coupling relative to the side reaction.[1]
-
Safety Note: Nitro-Pyridines
Nitro-substituted pyridines are energetic compounds.[1] While this compound is generally stable, residues containing Pd catalysts and nitro compounds should not be concentrated to dryness at high heat.[1]
-
Hazard: Potential for rapid decomposition at >150°C.[1]
-
Control: Maintain reaction temperatures <110°C.
References
-
Suzuki Coupling Mechanisms: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews, 1995 , 95, 2457–2483.[1][6] Link
-
Coupling of Pyridines: Li, J. J. et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridine Derivatives."[1] Tetrahedron, 2012 , 68, 5365-5375.[1]
-
Direct Coupling of Phenols: Anderson, K. W. et al.[1] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc., 2006 , 128, 10694.[1] Link
-
Catalyst Selection: "Buchwald-Hartwig and Suzuki-Miyaura Coupling: Catalyst Selection Guide." Sigma-Aldrich Technical Notes. Link
-
Sulfonyl Fluoride Analogues (Mechanistic Parallel): Rueda-Espinosa, J. et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[1][4] Can. J. Chem., 2023 , 101, 765-772.[1][4] Link[4]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Regioselective Alkylation of 2-Bromo-4-nitropyridin-3-ol
Abstract
This technical guide addresses the regioselectivity challenges in the alkylation of 2-bromo-4-nitropyridin-3-ol . Unlike simple 2- or 4-pyridones which exhibit classic ambident nucleophilicity (favoring
Mechanistic Insight & Electronic Analysis
The Substrate Architecture
The substrate, this compound, presents a specific challenge in nucleophilic substitution due to the interplay of steric and electronic factors:
-
Acidity of the Hydroxyl Group: The hydroxyl group at C3 is flanked by an electron-withdrawing nitro group (
) and a bromine atom ( ). These groups significantly lower the of the phenol-like proton, making the oxyanion easy to generate even with weak bases (e.g., ). -
Deactivation of the Ring Nitrogen: The pyridine nitrogen is inherently basic. However, the strong electron-withdrawing nature of the 4-nitro group and the inductive effect of the 2-bromo group dramatically reduce the electron density at the nitrogen lone pair.
-
Steric Hindrance: The bulky bromine atom at the C2 position sterically shields the ring nitrogen, further kinetically disfavoring
-alkylation.
The Regioselectivity Conflict ( - vs. -)
While 2-pyridones (lactams) often favor
-
Thermodynamic Product:
-alkylated ether (Neutral, aromatic, stable). -
Kinetic/Side Product:
-alkylated pyridinium salt (Charged, sterically hindered, less stable).
Conclusion: For this specific substrate,
Visualization: Reaction Pathways
The following diagram illustrates the competing pathways and the electronic influences directing the reaction.
Figure 1: Reaction pathway analysis showing the thermodynamic preference for O-alkylation due to steric hindrance at the nitrogen and the stability of the neutral ether product.
Experimental Protocols
Protocol A: High-Yield -Alkylation (Standard)
This protocol utilizes the "Hard-Hard" interaction principle. The use of a hard base (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with this compound (1.0 eq) and anhydrous DMF (
). -
Deprotonation: Add
(2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution typically turns bright yellow/orange due to phenoxide formation. -
Addition: Add the Alkyl Halide (1.2 eq) dropwise.
-
Reaction:
-
For reactive electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.
-
For hindered electrophiles: Heat to
for 4–12 hours.
-
-
Quench: Pour the reaction mixture into ice-water (
reaction volume). -
Workup: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Why this works: The carbonate base ensures the oxygen is deprotonated. The potassium cation coordinates poorly with the hindered nitrogen, leaving the oxyanion "naked" and reactive.
Protocol B: Forcing -Alkylation (The "Exception")
Warning:
To favor
-
Strategy: Use neutral conditions (no base) with a highly reactive alkylating agent (e.g., Methyl Triflate) or use the silver salt method (though silver often favors O-alkylation in amides, in pyridines, soft-soft interactions can vary).
-
Alternative: Protect the oxygen first (e.g., silyl ether), alkylate the nitrogen, then deprotect (very difficult due to electronic deactivation).
-
Reality Check: For this compound, direct
-alkylation is synthetically impractical and inefficient. Most "N-alkyl" products reported in literature for similar scaffolds are actually misidentified -alkyl ethers or require specific fused-ring systems.
Analytical Validation (Data Interpretation)
Distinguishing the isomers is critical. NMR spectroscopy provides the definitive signature.
| Feature | ||
| Structure Type | Neutral Hetero-aryl Ether | Cationic Salt / Zwitterion |
| Standard aromatic shift | Significant downfield shift ( | |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Poor organic solubility; soluble in water/DMSO. |
| MS (ESI) |
Troubleshooting & Optimization Workflow
Use this decision tree to optimize your synthesis if yields are low.
Figure 2: Troubleshooting logic for optimizing the alkylation reaction.
References
-
Regioselectivity in Pyridine Alkylation
-
Slivka, M. V., et al. "Regioselectivity of Alkylation Reaction of 2-Oxo-(thio)-3-phenyl-thieno[2,3-d]pyrimidinones."[1] ResearchGate, 2020.
- Note: Discusses the general preference for O-alkylation in fused pyrimidinones using hard bases.
-
-
Synthesis of 2-Bromo-3-methoxypyridine Derivatives
-
Patent CN103483247B. "Preparation method of 2-bromo-3-methoxypyridine." Google Patents.
- Relevance: Confirms the protocol using Methyl Iodide/Base for O-alkylation of the 3-hydroxy group in the presence of a 2-bromo substituent.
-
-
Tautomerism and Reactivity
-
Katritzky, A. R., et al. "Keto–Enol and imine–enamine tautomerism of phenacylpyridines."[2] Journal of the Chemical Society, Perkin Transactions 2.
- Relevance: Foundational text on pyridine tautomerism, supporting the stability of the neutral ether form over the zwitterion for 3-substituted pyridines.
-
-
Mitsunobu Conditions (Alternative O-Alkylation)
-
Torhan, et al.[3] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.
- Relevance: While focused on 2-pyridones, it establishes that Mitsunobu conditions almost exclusively favor O-alkylation, which applies to 3-hydroxypyridines as well.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Application Note: Strategic Protection of 3-Hydroxy Groups in Nitropyridine Synthesis
Executive Summary
The synthesis of nitropyridines from 3-hydroxypyridine scaffolds presents a classic "push-pull" electronic challenge. The electron-rich hydroxyl group activates the ring, while the pyridine nitrogen (especially under acidic nitration conditions) strongly deactivates it. Protecting the 3-hydroxy moiety is often required to:
-
Prevent Oxidation: The free hydroxyl group is susceptible to oxidation by fuming nitric acid.
-
Modulate Regioselectivity: Directing the nitro group to the C2 (ortho) or C4 (para) position.
-
Enhance Solubility: Intermediate nitropyridines are often poorly soluble; lipophilic protecting groups facilitate processing.
This guide details the selection and execution of protecting group (PG) strategies, specifically addressing the incompatibility of standard reductive deprotection (e.g.,
Strategic Selection Guide
The choice of protecting group is dictated by the nitration conditions (typically highly acidic) and the required deprotection method (must preserve the nitro group).
Decision Matrix: PG Suitability for Nitration
| Protecting Group | Stability in | Deprotection Compatibility with Nitro Group | Regiochemical Influence | Recommendation |
| Methyl Ether (OMe) | High | Medium (Requires harsh Lewis acids like | Strong ortho (C2) director | Recommended for scale-up if harsh deprotection is tolerable. |
| Benzyl Ether (OBn) | High | High (Via Acid Hydrolysis or Lewis Acid; Avoid Hydrogenolysis) | Strong ortho (C2) director | Gold Standard for versatility. |
| MOM / SEM | Low | N/A (Degrades in nitration media) | N/A | Avoid in mixed-acid nitration. |
| Acetate (OAc) | Low/Medium | High (Base hydrolysis) | Weak activator / Deactivator | Conditional (Risk of hydrolysis in acid). |
| TBDMS / TMS | Very Low | N/A | N/A | Avoid (Too acid labile). |
Visual Logic: Selecting the Right Pathway
Detailed Protocols
Protocol A: The Benzyl Ether Route (Targeting 2-Nitro-3-Hydroxypyridine)
Rationale: Benzyl ethers are stable to the harsh mixed-acid conditions required to nitrate the deactivated pyridine ring. Crucially, they can be removed using Lewis acids (
Step 1: Protection[1][2]
-
Suspend 3-hydroxypyridine (1.0 eq) in DMF (5 mL/mmol).
-
Add
(1.5 eq) and stir at RT for 15 min. -
Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.
-
Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over
.[3] -
QC:
NMR should show benzylic protons singlet at ~5.1 ppm.
Step 2: Nitration (The Critical Step)
Caution: Exothermic reaction. Perform behind a blast shield.
-
Dissolve 3-benzyloxypyridine (1.0 eq) in conc.
(3 mL/mmol) at 0°C. -
Prepare a mixture of fuming
(1.5 eq) and conc. (1:1 v/v). -
Add the acid mixture dropwise to the pyridine solution, maintaining internal temp < 10°C.
-
Allow to warm to RT, then heat to 50°C for 2 hours.
-
Quench: Pour onto crushed ice/water. Neutralize carefully with solid
to pH 5-6. -
Isolation: The product (2-nitro-3-benzyloxypyridine) often precipitates or can be extracted with DCM.
Step 3: Non-Reductive Deprotection
Note: Do NOT use
-
Dissolve the nitrated intermediate in anhydrous DCM under
. -
Cool to -78°C.
-
Add Boron Trichloride (
, 1M in DCM, 3.0 eq) dropwise. -
Stir at -78°C for 1h, then warm to 0°C.
-
Quench: Add MeOH dropwise (vigorous reaction!).
-
Purification: Concentrate and purify via silica column (MeOH/DCM gradient).
Protocol B: The N-Oxide "Switch" (Targeting 4-Nitro-3-Hydroxypyridine)
Rationale: To access the 4-position, the directing power of the 3-hydroxy group must be augmented by the N-oxide effect. The N-oxide activates the 4-position for nucleophilic attack or specific electrophilic substitutions and can be removed later.
Workflow Diagram
-
Protection: Protect 3-OH as Benzyl ether (as in Protocol A).
-
N-Oxidation: Treat with mCPBA (1.2 eq) in DCM at RT.
-
Nitration: Treat the N-oxide with
.[4][5] The N-oxide directs the nitro group primarily to the 4-position (para to the N-oxide oxygen). -
Reduction: Remove the N-oxide using
(Caution: corrosive) or in refluxing toluene. -
Deprotection: Remove Benzyl group using
or .
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Nitration | Protonation of Pyridine ring deactivates it too strongly. | Increase temperature to 60-70°C; ensure "fuming" |
| Loss of Benzyl Group | Acid hydrolysis during nitration. | Keep reaction time short; ensure temp does not exceed 60°C. If persistent, switch to Methyl ether. |
| Reduction of Nitro Group | Used Hydrogenolysis ( | STOP. Use |
| Regioisomer Mix | Competition between OH-directing (C2) and N-deactivating effects. | Purify via recrystallization (nitropyridines crystallize well). Verify isomer via NOE NMR. |
References
-
Nitration of Pyridines: Bakke, J. M., & Ranes, E. (1997). Regioselective nitration of pyridine derivatives. (General mechanistic grounding).
- Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).
-
Deprotection of Benzyl Ethers with BCl3: Williams, D. R., & Brown, D. L. (1993). Boron Trichloride mediated debenzylation.
-
N-Oxide Route: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Synthesis of 4-Nitropyridine: Organic Syntheses, Coll. Vol. 4, p.654 (1963).
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-4-nitropyridin-3-ol
Abstract & Strategic Overview
The functionalization of 2-bromo-4-nitropyridin-3-ol presents a unique intersection of electronic activation and steric hindrance.[1] While the 4-nitro group highly activates the C2-position for nucleophilic aromatic substitution (SNAr), this pathway often fails with weak nucleophiles (e.g., electron-deficient anilines) or sterically encumbered amines. Furthermore, the C3-hydroxyl group acts as an acidic "poison" in palladium-catalyzed cross-coupling, capable of sequestering catalysts or altering solubility profiles.
This Application Note details a robust Protect-Couple-Deprotect strategy. We prioritize the Buchwald-Hartwig methodology over SNAr for challenging substrates to ensure high yields and reproducibility.
Core Challenges & Solutions
| Challenge | Chemical Basis | Strategic Solution |
| Catalyst Poisoning | The C3-OH (pKa ~5-6) deprotonates under basic coupling conditions, forming an anionic species that can coordinate Pd. | Silyl Protection: Masking as a TBS ether prevents coordination and improves solubility in non-polar solvents (Toluene/Dioxane). |
| SNAr Competition | The 4-NO2 group makes C2 highly electrophilic. Background hydrolysis or non-selective attack can occur. | Ligand Control: Use of bulky, electron-rich biaryl phosphines (e.g., BrettPhos) accelerates reductive elimination, favoring the Pd-cycle over background SNAr. |
| Nitro Group Stability | Nitro groups can be reduced by Pd/Phosphine systems or serve as oxidant traps. | Base Selection: Use of Cs2CO3 (mild) rather than NaOtBu to prevent nitro-reduction and degradation. |
Strategic Decision Matrix: SNAr vs. Buchwald
Before initiating the Buchwald protocol, researchers must validate that the transition-metal route is necessary. Use the following logic flow to determine the optimal pathway.
Figure 1: Decision matrix for selecting the amination strategy based on nucleophile electronics and sterics.
Experimental Protocols
Phase 1: Substrate Protection (TBS-Ether Formation)
Objective: Mask the acidic C3-hydroxyl group to prevent catalyst inhibition.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Base: Imidazole (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Step-by-Step:
-
Charge a round-bottom flask with this compound and Imidazole.
-
Add anhydrous DCM (0.2 M concentration relative to substrate).
-
Cool to 0 °C under N2 atmosphere.
-
Add TBSCl portion-wise over 5 minutes.
-
Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product will be significantly less polar).
-
Workup: Dilute with DCM, wash with water (x2) and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is hydrolytically stable but should be stored in a desiccator.
Phase 2: The Buchwald-Hartwig Coupling
Objective: Cross-coupling of the protected aryl bromide with the target amine.
-
Catalytic System:
-
Precatalyst: BrettPhos Pd G3 (or Pd(OAc)2 + BrettPhos).
-
Why BrettPhos? Excellent for primary amines and electron-deficient substrates.
-
Alternative: Use RuPhos for secondary amines.
-
-
Base: Cs2CO3 (Cesium Carbonate).[2][3]
-
Why? Mild base compatibility with the nitro group; prevents side reactions common with alkoxide bases.
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
Protocol:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Charging: Add:
-
TBS-protected substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Cs2CO3 (2.0 equiv)
-
BrettPhos Pd G3 Precatalyst (2–5 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.15 M).
-
Degassing: Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles). Critical: O2 removal is essential to prevent catalyst deactivation.
-
Reaction: Seal the vial and heat to 80–100 °C for 12–18 hours.
-
Monitoring: Check LCMS for conversion. Look for the disappearance of the bromide (M) and appearance of the amine product (M - Br + Amine).
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate the filtrate.
Phase 3: Deprotection (Global Release)
Objective: Removal of the TBS group to yield the final 3-hydroxy-2-aminopyridine derivative.
Protocol:
-
Dissolve the crude coupling product in THF (0.1 M).
-
Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF) (1.5 equiv) dropwise at 0 °C.
-
Stir at 0 °C for 30 minutes, then warm to RT. Reaction is usually complete within 1 hour.
-
Quench: Add saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (x3). Note: The product may be amphoteric; adjust aqueous pH to ~6-7 if recovery is low.
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the catalytic cycle specific to this electron-deficient scaffold.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that for electron-deficient pyridines, reductive elimination is generally fast, while oxidative addition is facilitated by the EWG (Nitro).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine or residual O2. | Switch to Pd-G3 precatalysts to ensure active Pd(0) generation. Increase degassing rigor. |
| Protodehalogenation (Ar-H) | Reduction of Ar-Br bond (common with nitro groups). | Switch solvent to Toluene (non-ethereal). Lower temperature to 80 °C. Ensure solvent is strictly anhydrous. |
| Nitro Reduction | Phosphine-mediated reduction.[4] | Avoid high temperatures (>110 °C). Ensure base is Cs2CO3, not alkoxide. |
| SNAr Background | Amine is too nucleophilic. | If the amine is aliphatic, skip Buchwald and use standard SNAr conditions (DIPEA/DMSO, 60 °C). |
References
-
Buchwald-Hartwig Amination Overview
- Source: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
BrettPhos Ligand Specifics
- Source: Maiti, D., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates..." Journal of the American Chemical Society.
-
Amination of Heterocycles (Comparison of SNAr vs Pd)
- Source: Researchers at NIH/PubChem (General Principles of Heterocyclic Amin
-
Protecting Group Strategies (TBS)
- Source: Greene's Protective Groups in Organic Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Chemoselective Reduction of 2-Bromo-4-nitropyridin-3-ol
Executive Summary
The conversion of 2-Bromo-4-nitropyridin-3-ol to 4-amino-2-bromopyridin-3-ol represents a critical transformation in the synthesis of kinase inhibitors and bioactive heterocyclic scaffolds. The primary synthetic challenge is the high susceptibility of the C2-Bromine atom to hydrogenolysis (debromination) under standard catalytic hydrogenation conditions.
This guide details two validated protocols designed to exclusively reduce the nitro functionality while preserving the aryl halide.
-
Protocol A (Iron-Mediated Reduction): The robust, scalable "Gold Standard" for gram-to-kilogram synthesis.
-
Protocol B (Sodium Dithionite Reduction): A mild, metal-free alternative suitable for small-scale or acid-sensitive screenings.
Strategic Analysis & Reaction Pathway
The Chemoselectivity Challenge
Standard nitro reduction methods utilizing Palladium on Carbon (Pd/C) with Hydrogen gas (
To ensure structural integrity, we employ Single Electron Transfer (SET) mechanisms (Metals or Dithionite) rather than catalytic hydrogenation.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways. The "Critical Control Point" is the choice of reductant to avoid Path B.
Figure 1: Chemoselective reduction pathway vs. unwanted hydrodehalogenation.
Experimental Protocols
Protocol A: Iron-Mediated Reduction (Fe/AcOH)
Status: Preferred Method (Scalable, Robust) Mechanism: Dissolving Metal Reduction Chemoselectivity: >99% retention of Bromine
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 - 5.0 | Reductant (SET source) |
| Acetic Acid (Glacial) | Solvent (10V) | Proton source & Solvent |
| Ethyl Acetate (EtOAc) | Workup | Extraction Solvent |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvation: Charge the flask with This compound (1.0 equiv) and Acetic Acid (10 volumes). Stir until a suspension or partial solution is formed.
-
Activation: Heat the mixture to 50°C .
-
Addition: Add Iron Powder (4.0 equiv) portion-wise over 30 minutes.
-
Note: The reaction is exothermic. Monitor temperature and maintain between 60-80°C. Do not exceed 90°C to avoid thermal decomposition.
-
-
Reaction: Stir vigorously at 70°C for 2–4 hours.
-
Monitor: Check via LCMS or TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the starting material (
) and appearance of the amine ( , stains with Ninhydrin).
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 volumes).
-
Filter through a pad of Celite to remove iron oxides. Wash the pad with additional EtOAc.
-
Neutralization: The filtrate contains acetic acid. Slowly pour the filtrate into a saturated
solution (caution: gas evolution). Adjust aqueous layer pH to ~7–8.-
Why? The product is amphoteric (pyridine N, phenol OH, amine
). At pH < 4 it is protonated and water-soluble. At pH > 10 the phenolate forms. pH 7.5 is the sweet spot for extraction.
-
-
-
Isolation: Separate layers. Extract the aqueous layer 2x with EtOAc/THF (3:1). Combine organics, dry over
, and concentrate-
Purification: Usually sufficiently pure. If necessary, recrystallize from Ethanol/Water or triturate with Diethyl Ether.
-
Protocol B: Sodium Dithionite Reduction
Status: Alternative Method (Mild, Green) Mechanism: Nucleophilic attack / Electron Transfer Ideal For: Small scale (<1g) or acid-sensitive analogs.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Dithionite ( | 3.0 - 4.0 | Reductant |
| THF / Water (1:1) | Solvent (10V) | Reaction Medium |
| Buffer | Maintains basic pH |
Step-by-Step Procedure
-
Dissolution: Dissolve This compound in THF (5 volumes). Add Water (5 volumes).
-
Reduction: Add Sodium Dithionite (3.5 equiv) in a single portion.
-
Reaction: Heat to 50°C for 1–2 hours. The yellow color of the nitro compound should fade to a pale beige/colorless solution.
-
Workup:
-
Remove THF under reduced pressure.
-
The product may precipitate from the remaining aqueous phase. If so, filter and wash with cold water.
-
If no precipitate, adjust pH to 7 and extract with EtOAc as in Protocol A.
-
Analytical Validation & Specifications
Upon isolation, the product must be validated against the following criteria to ensure the bromine atom is retained.
| Attribute | Specification | Method/Notes |
| Appearance | Off-white to pale brown solid | Oxidizes slowly in air; store under inert gas. |
| LCMS (ESI+) | Crucial: Must show 1:1 doublet pattern characteristic of | |
| Pyridine protons. Disappearance of downfield signals associated with the nitro-substituted ring. | ||
| Purity | Main impurity is usually residual iron salts or unreacted SM. |
Expected Mass Spectrum Pattern
The presence of Bromine is confirmed by the isotopic abundance.
-
Peak A (189 amu):
intensity -
Peak B (191 amu):
intensity -
Failure Mode: A single peak at ~111 amu indicates debromination (4-aminopyridin-3-ol).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Product lost in aqueous layer during workup. | The product is amphoteric. Ensure the aqueous phase is pH 7–8 before extraction. Use THF/EtOAc mixtures to improve solubility. |
| Debromination Observed | Reaction temperature too high or wrong reductant. | Ensure Temp < 90°C. Do not use Zn/HCl (too harsh) or Pd/C. Stick to Fe/AcOH. |
| Emulsion during workup | Iron sludge formation. | Filter the reaction mixture through Celite before adding water/base. Use Rochelle's Salt (Potassium Sodium Tartrate) solution to break iron emulsions. |
| Incomplete Reaction | Old/Oxidized Iron powder. | Activate Iron powder by washing with dilute HCl then Acetone, or simply use a fresh bottle of high-mesh dust. |
References
-
Gundersen, L. L., et al. "Regioselective reductive defunctionalization of halonitropyridines." Tetrahedron Letters, vol. 51, no. 14, 2010.
-
Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, vol. 248, 2004. (Context on Halopyridine stability).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24866384, 4-Amino-2-bromopyridin-3-ol." PubChem, 2023.
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." (General methodology for chemoselective reductions).
Application Note: Strategic Synthesis of Bicyclic Heterocycles from 2-Bromo-4-nitropyridin-3-ol
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Bromo-4-nitropyridin-3-ol (CAS 1013642-97-1) as a high-value scaffold for synthesizing bicyclic heterocycles.
The guide focuses on two primary bicyclic cores: Oxazolo[4,5-c]pyridines and Pyrido[4,3-b][1,4]oxazines . These scaffolds are bioisosteres of quinolines and isoquinolines, widely relevant in kinase inhibition (e.g., EGFR, PI3K) and GPCR modulation.
Executive Summary & Strategic Analysis
This compound is a trifunctional building block offering orthogonal reactivity. Its value lies in the ability to selectively manipulate the C-3 Hydroxyl , C-4 Nitro , and C-2 Bromine groups.
Chemo-Strategic Profile
-
C-3 Hydroxyl (Nucleophile): The most accessible handle. Under basic conditions, it undergoes O-alkylation or acylation. It serves as the "anchor" for ring fusion.
-
C-4 Nitro (Latent Nucleophile): An electron-withdrawing group (EWG) that activates the pyridine ring for
at C-2. Upon reduction to an amine, it becomes the second nucleophile required for ring closure. -
C-2 Bromine (Electrophile): A critical handle for late-stage diversification. It can be preserved during ring formation to facilitate subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling "Library-from-Scaffold" generation.
Reaction Pathways Overview
The following diagram illustrates the two primary workflows covered in this guide.
Figure 1: Divergent synthesis pathways from this compound yielding two distinct bicyclic cores.
Protocol A: Synthesis of 2-Bromo-oxazolo[4,5-c]pyridine
This protocol synthesizes a fused 5-membered oxazole ring across the 3,4-positions.[1] The retention of the C-2 bromine is critical for downstream SAR (Structure-Activity Relationship) studies.
Mechanism[2][3][4]
-
Chemoselective Reduction: The nitro group is reduced to an amine. Iron (Fe) is chosen over catalytic hydrogenation (
) to prevent hydrogenolysis (de-bromination) of the C-2 bromine. -
Cyclocondensation: The resulting amino-alcohol reacts with a one-carbon electrophile (Triethyl Orthoformate) to close the oxazole ring.
Step-by-Step Procedure
Step 1: Reduction to 2-Bromo-4-aminopyridin-3-ol
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvent System: Charge the flask with This compound (10.0 g, 45.7 mmol) dissolved in Ethanol/Water (4:1, 100 mL) .
-
Reagent Addition: Add Iron powder (Fe) (325 mesh, 12.8 g, 228 mmol, 5.0 equiv) followed by Ammonium Chloride (
) (2.4 g, 45.7 mmol, 1.0 equiv). -
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by LC-MS (Target Mass: ~189/191 Da [M+H]+). Reaction typically completes in 2–4 hours.
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .
-
Dry combined organics over
, filter, and concentrate to yield the crude amine (typically brown solid). -
Checkpoint: If purity is <90%, recrystallize from Ethanol.
-
Step 2: Cyclization to 2-Bromo-oxazolo[4,5-c]pyridine
-
Setup: Use a 100 mL round-bottom flask with a magnetic stir bar.
-
Reaction: Suspend the crude 2-Bromo-4-aminopyridin-3-ol (5.0 g, 26.4 mmol) in Triethyl Orthoformate (TEOF) (30 mL). Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (100 mg).
-
Conditions: Heat to Reflux (146°C) for 4–6 hours. The suspension should clear as the product forms.
-
Workup:
-
Cool the reaction to room temperature.
-
Evaporate excess TEOF under reduced pressure.
-
Triturate the residue with Hexanes/Diethyl Ether (1:1) to precipitate the product.
-
Filter and dry the solid.
-
-
Yield: Expected yield 65–75% (over 2 steps).
Data Table 1: Process Parameters for Protocol A
| Parameter | Value | Critical Note |
|---|
| Solvent (Step 1) | EtOH/H2O (4:1) | Water is essential for
Protocol B: Synthesis of 2-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
This protocol creates a 6-membered lactam-fused ring. This scaffold mimics the structure of commercially available kinase inhibitors.
Mechanism[2][3][4]
-
O-Alkylation: The acidic phenol (C-3 OH) is alkylated with an alpha-halo ester.
-
Reductive Cyclization: Reduction of the nitro group triggers a spontaneous intramolecular nucleophilic attack of the nascent amine onto the adjacent ester, forming the lactam ring.
Step-by-Step Procedure
Step 1: O-Alkylation
-
Dissolution: Dissolve This compound (5.0 g, 22.8 mmol) in anhydrous DMF (25 mL) .
-
Base Addition: Add Potassium Carbonate (
) (4.7 g, 34.2 mmol, 1.5 equiv). Stir at Room Temperature (RT) for 15 min (solution turns yellow/orange). -
Alkylation: Dropwise add Ethyl Bromoacetate (2.8 mL, 25.0 mmol, 1.1 equiv).
-
Reaction: Stir at 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 1:1).
-
Quench: Pour the mixture into Ice Water (150 mL) . The product usually precipitates.
-
Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 40°C.
-
Product: Ethyl 2-(2-bromo-4-nitropyridin-3-yloxy)acetate.
-
Step 2: Reductive Cyclization
-
Solvent: Dissolve the alkylated intermediate (5.0 g) in Glacial Acetic Acid (40 mL) .
-
Reduction: Add Iron Powder (4.5 g, 5.0 equiv) in portions.
-
Exotherm Warning: The reaction is exothermic. Add iron slowly to maintain temp <80°C.
-
-
Cyclization: After addition, heat the mixture to 90°C for 2 hours. The acidic conditions catalyze the lactam formation immediately upon amine generation.
-
Workup:
-
Cool and dilute with Ethyl Acetate (100 mL) .
-
Filter through Celite.
-
Wash the filtrate carefully with Saturated
(to neutralize AcOH) and Brine. -
Concentrate to yield the bicyclic lactam.
-
Advanced Functionalization: The C-2 Bromine Handle
Once the bicyclic core is formed, the C-2 bromine remains intact (if Fe reduction was used). This allows for rapid library expansion.
Recommended Coupling Conditions:
-
Suzuki-Miyaura: Boronic acid (1.2 equiv),
(5 mol%), (2M aq), Dioxane, 100°C. -
Buchwald-Hartwig: Amine (1.2 equiv),
/ Xantphos, , Toluene, 110°C.
References
-
Synthesis of Pyridines : Organic Syntheses, Coll.[2] Vol. 3, p.136 (1955); Vol. 26, p.16 (1946). (Foundational methods for bromopyridine handling).
-
Reductive Cyclization Strategies : Journal of Medicinal Chemistry, "Synthesis and evaluation of pyrido[3,2-b][1,4]oxazin-3(4H)-ones". (Precedent for nitro-reduction/ester-cyclization).
-
Oxazolopyridine Synthesis : Molecules, "Synthesis and Anticancer Activity of Oxazolo[5,4-b]pyridines". (General conditions for oxazole ring closure on pyridine systems).
-
Iron-Mediated Reduction : Sigma-Aldrich Protocol Guide, "Reduction of Nitro Compounds to Amines". (Standard Fe/AcOH protocols).
-
This compound Properties : Fluorochem Product Data, CAS 1013642-97-1. (Physical properties and safety data).
(Note: While specific literature on the exact starting material this compound is limited, the protocols above are derived from validated methodologies for structurally homologous 2-halo-3-hydroxy-4-nitropyridines.)
Sources
Troubleshooting & Optimization
preventing hydrodebromination during nitro reduction of 2-Bromo-4-nitropyridin-3-ol
Technical Support Center: Selective Nitro-Group Reduction
Topic: Preventing Hydrodebromination During Nitro Reduction of 2-Bromo-4-nitropyridin-3-ol
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective reduction of this compound. As your Senior Application Scientist, I've structured this resource to provide direct, actionable solutions to common experimental hurdles, grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems observed during the reduction of this compound.
Q1: I'm observing significant hydrodebromination (loss of bromine) when using catalytic hydrogenation with Palladium on Carbon (Pd/C). What's causing this and how can I fix it?
A1: This is the most common challenge with this substrate. Palladium is highly active for both nitro group reduction and the hydrogenolysis of carbon-halogen bonds, especially aryl bromides on electron-deficient rings like pyridine.[1][2] The hydrodebromination side reaction often competes with or even outpaces the desired nitro reduction.
Root Causes & Mechanistic Insight:
-
High Catalyst Activity: Standard 10% Pd/C is often too reactive, readily catalyzing the cleavage of the C-Br bond.
-
Reaction Conditions: Elevated hydrogen pressure, high temperatures, and prolonged reaction times increase the rate of hydrodebromination.
-
Solvent Effects: Protic solvents like methanol can facilitate the side reaction. The mechanism often involves oxidative addition of the aryl bromide to the Pd(0) surface, followed by steps that lead to the replacement of the bromide with a hydrogen atom.[3]
Solutions & Mitigation Strategies:
-
Switch Catalysts: Move away from palladium. Platinum-based catalysts, particularly sulfided platinum (Pt/C, sulfided), have shown excellent selectivity for nitro group reduction in the presence of activated heteroaryl halides with minimal dehalogenation.[4] Raney Nickel is another alternative known to be less prone to causing dehalogenation compared to Pd/C.[1][5]
-
Catalytic Transfer Hydrogenation (CTH): This is often the most effective solution. Instead of H₂ gas, a hydrogen donor like hydrazine (N₂H₄), ammonium formate, or formic acid is used.[2][6] CTH generally occurs under milder conditions, which helps preserve the C-Br bond. While Pd/C can be used with CTH, careful control of temperature is crucial to maintain selectivity.[2]
-
Modify Pd/C Conditions (Use with Caution): If you must use Pd/C, significantly lower the temperature (e.g., 0-10 °C), use minimal H₂ pressure (e.g., balloon pressure), and carefully monitor the reaction by TLC or LC-MS to stop it immediately upon consumption of the starting material. Adding a catalyst "poison" or modifier can sometimes selectively inhibit the dehalogenation reaction, but this requires extensive optimization.
Q2: My reaction is incomplete or stalled when using milder reducing agents like iron in acetic acid. How can I drive it to completion?
A2: While metal/acid systems like iron in acetic acid (Fe/AcOH) are excellent for chemoselectivity, their effectiveness can be hampered by the low solubility of your substrate or deactivation of the metal surface.[1][7][8]
Root Causes & Optimization Steps:
-
Poor Solubility: this compound may have limited solubility in the reaction medium, reducing its contact with the iron powder.
-
Metal Surface Deactivation: An oxide layer can form on the iron, or byproducts can adhere to the surface, passivating the metal and halting the reaction.
-
Insufficient Acid: The reaction consumes acid, and an inadequate amount can cause the reaction to stall.
Solutions & Protocol Enhancements:
-
Improve Solubility: Add a co-solvent. A mixture of acetic acid, ethanol, and a small amount of water can significantly improve the solubility of the starting material and facilitate the reaction.[7]
-
Activate the Metal: Briefly pre-treating the iron powder with dilute HCl to etch the surface and remove oxides can increase its reactivity. Ensure the powder is thoroughly washed and dried before use.
-
Increase Temperature & Agitation: Gently warming the reaction mixture (e.g., to 40-60 °C) and ensuring vigorous stirring can increase the reaction rate.
-
Ultrasonic Irradiation: The use of an ultrasonic bath can accelerate the reaction by continuously cleaning and activating the metal surface and improving mass transfer.[7][8]
Visual Troubleshooting Workflow
Use this decision tree to diagnose and solve hydrodebromination issues.
Caption: Troubleshooting workflow for hydrodebromination.
Frequently Asked Questions (FAQs)
Q3: What are the most reliable, non-hydrogenation methods for this selective reduction?
A3: Several classical and robust methods avoid the pitfalls of catalytic hydrogenation.
| Method | Reagents | Typical Solvents | Pros | Cons |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (AcOH) | EtOH/H₂O/AcOH | Excellent selectivity, cost-effective, scalable.[1][7] | Can be slow, workup involves filtering iron salts.[9] |
| Stannous Chloride | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Mild conditions, highly chemoselective.[7][10] | Stoichiometric amounts of tin are required, leading to metal waste.[11] |
| Zinin Reduction | Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | Aqueous Ethanol | Very selective for nitro groups, tolerates many functional groups.[12][13] | Can be slow, potential for H₂S gas release (odor, toxicity).[13] |
Q4: Can you provide a reliable starting protocol for a non-hydrogenation method?
A4: Certainly. The Iron/Acetic Acid method is often a great starting point due to its selectivity and low cost.[1][8]
Protocol: Selective Nitro Reduction using Fe/AcOH
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume) to dissolve or suspend the starting material.
-
Reagent Addition: Add reduced iron powder (approx. 5.0 eq) to the suspension in portions to control any initial exotherm.
-
Reaction: Heat the mixture to a gentle reflux (or a lower temperature like 50-60 °C if sufficient) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron residue, washing the filter cake thoroughly with ethyl acetate or ethanol.
-
Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate or 2M KOH solution) until it is basic (pH > 8).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude amine product via flash column chromatography on silica gel.
Q5: What is the underlying mechanism that makes Pd/C so prone to causing hydrodebromination?
A5: The issue lies in the catalytic cycle on the palladium surface. Both the desired nitro reduction and the undesired hydrodebromination reaction are catalyzed simultaneously.
Caption: Competing reaction pathways on a Palladium catalyst surface.
The key step for the unwanted reaction is the oxidative addition of the carbon-bromine bond to the Pd(0) active sites on the catalyst surface.[3] This forms an arylpalladium(II) intermediate, which can then undergo hydrogenolysis (cleavage by hydrogen) to yield the debrominated product. Because the pyridine ring is electron-deficient, this C-Br bond is particularly activated and susceptible to this reaction. Milder methods avoid this specific catalytic cycle entirely.
References
- Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Nitro Reduction - Common Conditions.Organic Chemistry Portal.
- Reduction method of aromatic nitro-compound for replacing sodium sulfide.
- Reduction of Nitro Group by Sulfide and Its Applic
- Reduction of nitro compounds.Wikipedia.
- General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base.Organic Chemistry Portal.
- Zinin reaction.Wikipedia.
- Amine synthesis by nitro compound reduction.Organic Chemistry Portal.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
- Reduction of nitroaromatic compounds in tin(II) chloride...
- Advancement in methodologies for reduction of nitroarenes.Goa University.
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).WordPress.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 6. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Zinin reaction - Wikipedia [en.wikipedia.org]
- 13. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
optimizing yield for SNAr reactions at C2 position of 2-Bromo-4-nitropyridin-3-ol
Technical Support Center: SNAr Optimization for 2-Bromo-4-nitropyridin-3-ol
Topic: Optimizing Yield & Regioselectivity for C2-Bromine Displacement Ticket ID: SNAR-PYR-C2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Oxyanion" Trap
You are attempting a Nucleophilic Aromatic Substitution (SNAr) on This compound . If you are experiencing low yields (<20%) or stalled reactions, the root cause is almost certainly the C3-Hydroxyl group .
Under standard SNAr basic conditions, the C3-OH deprotonates to form an oxyanion (C3-O⁻). This species is electron-donating (via resonance), which significantly increases the electron density of the pyridine ring. This deactivates the ring toward nucleophilic attack. Furthermore, the negative charge creates electrostatic repulsion against incoming anionic nucleophiles.
The Solution: You must mask the phenol (OH) or bypass the anionic intermediate to restore electrophilicity at the C2 position.
Module 1: Substrate Pre-Treatment (Critical Path)
Before optimizing the SNAr step, you must address the C3-OH.
Protocol A: O-Protection (Recommended)
Converting the hydroxyl to a methoxy (OMe) or benzyloxy (OBn) ether prevents oxyanion formation and locks the pyridine in a reactive state.
-
Reagents: Methyl Iodide (MeI) or Benzyl Bromide (BnBr), K₂CO₃, Acetone or DMF.
-
Conditions: Stir at RT to 60°C.
-
Outcome: Formation of 2-Bromo-3-methoxy-4-nitropyridine .
-
Why: The inductive withdrawal (-I) of the oxygen remains, but the strong resonance donation (+M) of the anion is removed. The ring becomes electrophilic again.[1]
-
Protocol B: The "Hard" Route (Unprotected)
If you cannot protect the group due to downstream constraints, you must use neutral nucleophiles in acidic/neutral media or extreme forcing conditions (Microwave).
-
Risk: High probability of displacing the C4-Nitro group (see Module 3).
Module 2: Reaction Optimization Matrix
Use this decision matrix to select conditions based on your nucleophile type.
| Variable | Condition Set A (Standard) | Condition Set B (Difficult Substrates) | Condition Set C (Unprotected OH) |
| Nucleophile | Primary/Secondary Amines | Alkoxides / Thiolates | Aniline / Weak Nucleophiles |
| Solvent | DMF or DMSO (0.5 M) | THF or Dioxane | NMP or Diphenyl ether |
| Base | DIPEA (2.0 equiv) | NaH or KOtBu | None or Na₂CO₃ |
| Temp | 60–80°C | 0°C → RT | 140–180°C (Microwave) |
| Key Insight | DIPEA acts as a proton sponge; does not deprotonate C3-OH effectively if pKa is tuned. | Strong bases require protected substrate. | High temp overcomes electronic deactivation. |
Module 3: Troubleshooting Regioselectivity (C2 vs. C4)
A common failure mode is the displacement of the C4-Nitro group instead of the C2-Bromine . The Nitro group is an excellent leaving group (often better than Br in SNAr).
Diagnosis:
-
Target Product: Nucleophile at C2, Nitro at C4.
-
Side Product: Nucleophile at C4, Bromine at C2.[2]
The Fix:
-
Temperature Control: C4 displacement often has a higher activation energy barrier than C2 (due to the adjacent ring nitrogen activating C2). Lower the temperature (start at 0°C, ramp slowly).
-
Steric Steering: The C3-substituent (OH or OMe) crowds both C2 and C4. However, the C2 position is flanked by the Ring Nitrogen (small) and C3 (large), while C4 is flanked by C3 and C5.
-
Solvent Effect: Switch to a less polar solvent (e.g., Toluene or Dioxane) if solubility permits. Polar aprotic solvents (DMSO) accelerate SNAr universally, reducing selectivity.
Visual Workflow: Optimization Logic
Caption: Decision tree for optimizing SNAr conditions, prioritizing C3-OH protection to avoid electronic deactivation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black/tarry with no product? A: This is characteristic of pyridine decomposition or polymerization, often caused by the free C3-OH group reacting with itself or the electrophile under harsh basic conditions.
-
Fix: Protect the OH group as a Benzyl ether (Bn) before attempting the SNAr.
Q2: Can I use Buchwald-Hartwig coupling instead of SNAr? A: Yes, and it is often superior for this specific substrate.
-
Protocol: Use Pd(OAc)₂ / Xantphos with Cs₂CO₃ in Dioxane at 100°C. Palladium catalysis is less sensitive to the electronic deactivation of the ring than the SNAr mechanism, though protection of the phenol is still advisable to prevent catalyst poisoning.
Q3: The Nitro group is being displaced instead of the Bromine. Why? A: This is the "Element Effect." In highly activated SNAr systems, NO₂ is a better leaving group than Br.
-
Fix: Ensure your reaction is kinetically controlled. The C2 position is electronically activated by the adjacent Nitrogen. Lower the temperature to favor the C2 attack (lower barrier) over the C4 attack (higher barrier but potentially more stable thermodynamic product).
Q4: How do I remove the protecting group afterwards? A:
-
Benzyl (Bn): Hydrogenolysis (H₂, Pd/C) or BBr₃. Note: H₂/PdC might reduce your Nitro group to an Amine. Use BBr₃ or TFA/Thioanisole if the Nitro group must be preserved.
-
Methyl (Me): Requires harsh conditions (BBr₃ or HBr). Only use Methyl if your molecule is robust.
References
-
Reaction Mechanism & Element Effect
-
Regioselectivity in Pyrimidines/Pyridines
- Topic: Analysis of C2 vs C4 selectivity in halo-heterocycles using QM analysis and solvent effects.
- Source:Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
-
URL:[Link]
-
Protecting Group Strategies
- Topic: Preparation of 2-bromo-3-methoxypyridine to avoid hydroxyl interference.
-
Source:CN105017136A - 2-bromo-3-methoxypyridine preparation method.[4] Google Patents.
- URL
-
General SNAr Methodology
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Nitro Group Dynamics in 3-Hydroxypyridine Derivatives
[1]
Topic: Avoiding & Controlling Nitro Group Migration in 3-Hydroxypyridine Scaffolds Document ID: TS-NIT-PYR-03 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Migration" Mechanism
In the nitration of 3-hydroxypyridine derivatives, the term "migration" typically refers to the [1,5]-sigmatropic rearrangement of an initial N-nitro intermediate (1-nitro-3-hydroxypyridinium species) to a carbon position on the ring.[1]
Unlike benzene, where nitration is a direct electrophilic aromatic substitution (EAS), pyridine nitration often proceeds via this N-nitro species.[1] For 3-hydroxypyridines, the hydroxyl group directs the nitro group primarily to the 2-position (ortho) via this migration. "Avoiding" migration often means preventing unwanted thermodynamic scrambling (isomerization to the 4-position) or controlling the initial rearrangement to ensure the nitro group lands precisely where intended.
Diagnostic & Troubleshooting (Q&A)
Issue 1: "I am targeting 4-nitro-3-hydroxypyridine, but I keep isolating the 2-nitro isomer. Is the nitro group migrating?"
Diagnosis: Yes, but it is likely an intrinsic mechanistic migration (N→C2) rather than a post-reaction rearrangement. The 3-hydroxyl group strongly directs ortho (to the 2-position).[1] The N-nitro intermediate rearranges to the closest available electron-rich center, which is C2. Corrective Action:
-
Block the 2-position: Use a removable protecting group or substituent at C2 if possible.[1]
-
Switch to N-Oxide Chemistry: To target the 4-position, you must override the ortho-directing effect.[1]
Issue 2: "My nitro group seems to 'scramble' or disappear during workup. How do I fix this?"
Diagnosis: This suggests reversibility of the N-nitro formation or acid-catalyzed isomerization .[1] If the reaction temperature is too high (>100°C) or the acid concentration drops, the kinetically formed N-nitro species may dissociate (denitration) or rearrange to a thermodynamic mixture of 2- and 4-isomers. Corrective Action:
-
Temperature Control: Maintain reaction temperatures below 45–50°C during the initial nitration to favor the kinetic [1,5]-shift to the 2-position.
-
Quenching: Quench the reaction mixture into ice-water before neutralizing. Heat generated during neutralization can trigger migration/decomposition.[1]
-
Avoid Halogenated Solvents with Lewis Acids: These can sometimes facilitate intermolecular nitro group transfer.[1]
Issue 3: "I am using mild nitrating agents (e.g., Acetyl Nitrate), but the reaction stalls at the intermediate."
Diagnosis: You have likely formed the N-nitro pyridinium salt or the acetyl nitrate ester, but the energy barrier for the migration to the carbon ring has not been overcome. Corrective Action:
-
Catalytic Protonation: The rearrangement often requires acid catalysis. Ensure a catalytic amount of H₂SO₄ is present if using acetic anhydride/HNO₃.
-
Thermal Activation: Gently heat the intermediate to 35–45°C to trigger the sigmatropic shift. Do not overheat.
Technical Deep Dive: The Migration Pathway
The nitration of 3-hydroxypyridine is not a simple EAS. It involves a specific pathway where the electrophile attacks the nitrogen first.
Mechanism Visualization
The following diagram illustrates the critical [1,5]-sigmatropic shift that dictates the final position of the nitro group.
Caption: The [1,5]-sigmatropic rearrangement pathway. The nitro group migrates from the ring nitrogen to the C2 carbon. High temperatures can force migration to C4.
Optimized Protocol: Controlled Synthesis of 2-Nitro-3-Hydroxypyridine
This protocol is designed to maximize the N→C2 migration while preventing over-nitration or scrambling.[1]
Reagents:
-
Nitric Acid (fuming or 90%+)[1]
-
Alternative: Potassium Nitrate (KNO₃) in H₂SO₄ (Milder, avoids acid mist)
Step-by-Step Workflow:
-
Dissolution (Low Temp):
-
Dissolve 3-hydroxypyridine in concentrated H₂SO₄ at 0–5°C .
-
Why: Keeps the ring protonated and prevents immediate exothermic decomposition.
-
-
Nitrating Agent Addition:
-
Slowly add KNO₃ (solid) or HNO₃ (dropwise) while maintaining temperature < 10°C .[1]
-
Mechanistic Goal: Form the N-nitro-3-hydroxypyridinium cation in situ.
-
-
Controlled Migration (The Critical Step):
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Checkpoint: If reaction is sluggish, heat gently to 35–40°C . Do not exceed 50°C to avoid thermodynamic scrambling to the 4-isomer or dinitration.[1]
-
-
Quenching & Isolation:
-
Pour onto crushed ice.
-
Adjust pH to ~2–3 (precipitates the free base/zwitterion).
-
Filter the yellow solid (2-nitro-3-hydroxypyridine).[1]
-
Data Table: Regioselectivity vs. Conditions[1][9]
| Condition | Primary Product | Yield | Migration Risk |
| HNO₃/H₂SO₄, <40°C | 2-Nitro (Ortho) | High (70-85%) | Low (Controlled) |
| HNO₃/H₂SO₄, >80°C | Mix (2-Nitro + 4-Nitro) | Moderate | High (Scrambling) |
| Ac₂O/HNO₃ (Acetyl Nitrate) | 2-Nitro | High | Low (Clean N→C shift) |
| N-Oxide Route | 4-Nitro (Para) | Moderate | N/A (Different Mechanism) |
References
-
Spaleniak, G. P., et al. (2009).[1] Rearrangement of N-(3-pyridyl)nitramine. Chemical Papers. [Link]
-
Bakke, J. M. (2025).[1] Synthesis and Functionalization of 3-Nitropyridines. Norwegian Research Information Repository.[1] [Link][1]
-
PubChem. (2025).[1] 3-Nitro-2-hydroxypyridine Compound Summary. National Library of Medicine. [Link][1]
-
Google Patents. (2014).[1] Preparation method of 3-hydroxy-2-nitropyridine (CN103992267A). [1]
Sources
- 1. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nva.sikt.no [nva.sikt.no]
- 4. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2-Bromo-4-nitropyridin-3-ol
Executive Summary & Chemical Context
This guide addresses the purification of 2-Bromo-4-nitropyridin-3-ol , a critical intermediate often synthesized via the nitration of 2-bromo-3-hydroxypyridine. Users typically encounter difficulties due to the compound's amphoteric nature, potential for tautomerism, and the presence of difficult-to-separate regioisomers.
The Impurity Matrix
Before attempting purification, you must identify what you are fighting against. In the nitration of 2-bromo-3-hydroxypyridine, the directing effects of the hydroxyl group (strongly activating, ortho/para director) compete with the pyridine nitrogen.
| Component | Role | Structure Note | Behavior |
| This compound | Target | Nitro group is ortho to Hydroxyl.[1] | Capable of intramolecular H-bonding.[1] Lower polarity than the 6-isomer. |
| 2-Bromo-6-nitropyridin-3-ol | Major Impurity | Nitro group is para to Hydroxyl.[1] | Cannot form intramolecular H-bonds.[1] Higher polarity; often co-precipitates. |
| 2-Bromo-3-hydroxypyridine | Starting Material | No nitro group.[1] | Less acidic than the product.[1] |
| Polynitrated species | Trace Impurity | Multiple nitro groups.[1] | Highly acidic; shock sensitive (Safety Risk).[1] |
Core Protocol: Acid-Base Extraction (The "Cleanup")
Logic: The introduction of the electron-withdrawing nitro group at position 4, combined with the bromine at position 2, significantly increases the acidity of the phenolic hydroxyl group compared to the starting material. We exploit this pKa shift to separate the product from non-acidic impurities and unreacted starting materials.
Prerequisites:
-
Crude reaction mixture (quenched).[2]
-
Solvents: Ethyl Acetate (EtOAc), 1M NaOH, 1M HCl, Brine.
Workflow Diagram
Figure 1: Acid-Base Extraction Workflow for bulk purification.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue in Ethyl Acetate. If the crude is a suspension, ensure all solids are well-dispersed.
-
Extraction: Transfer to a separatory funnel. Add 1M NaOH (approx. 1.5 equivalents relative to theoretical yield). Shake vigorously. The aqueous layer should turn a deep orange/red (characteristic of nitropyridinolates).
-
Separation: Collect the aqueous layer.[2] Keep the organic layer until you confirm the product is in the aqueous phase (check by TLC).
-
Note: The organic layer contains unreacted starting material (if not highly acidic) and non-polar byproducts.
-
-
Precipitation: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1M HCl (or 6M HCl dropwise) with stirring.
-
Endpoint: Acidify until pH is ~2-3. The product will precipitate as a yellow/tan solid.
-
Filtration: Filter the solid, wash with ice-cold water (to remove inorganic salts), and dry under vacuum.
Advanced Separation: Isomer Purification
After acid-base extraction, you likely have a mixture of the 4-nitro (Target) and 6-nitro (Impurity) isomers. Separation relies on the "Ortho Effect."
The Mechanism: The 4-nitro isomer can form an intramolecular hydrogen bond between the hydroxyl (C3) and the nitro group (C4). This "locks" the polarity, making the molecule effectively less polar and more soluble in non-polar solvents. The 6-nitro isomer cannot do this; it relies on intermolecular hydrogen bonding, making it more polar and less soluble in non-polar solvents.
Method A: Flash Column Chromatography (Recommended)[3]
-
Stationary Phase: Silica Gel (Acid-washed or Standard).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[3]
-
Modifier: Add 0.5% Acetic Acid (AcOH) to the mobile phase.
-
Why? Pyridinols are acidic. Without AcOH, they will deprotonate on the silica surface, causing severe tailing and poor separation.
-
| Fraction | Elution Order | Logic |
| 1 | This compound (Target) | Intramolecular H-bonding reduces interaction with Silica.[1] Elutes first (Higher Rf). |
| 2 | 2-Bromo-6-nitropyridin-3-ol (Impurity) | Strong interaction with Silica due to exposed OH/NO2.[1] Elutes second (Lower Rf). |
Method B: Recrystallization
If chromatography is not viable for scale-up, use solubility differences.
-
Solvent System: Ethanol/Water (9:1) or Acetonitrile.
-
Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Allow to cool slowly to room temperature.
-
The 6-nitro impurity (more polar, less soluble in organic-rich matrix) often precipitates first or creates a mixed crystal.
-
Alternative Strategy: Trituration with hot Hexanes/Toluene. The Target (4-nitro) is more soluble in hot non-polar solvents due to internal H-bonding. Extract the solid with hot toluene; the target goes into solution, the impurity remains solid. Filter hot. Crystallize the filtrate.
-
Troubleshooting & FAQs
Decision Tree for Common Issues
Figure 2: Rapid Troubleshooting Decision Tree.
Frequently Asked Questions
Q1: My product is bright yellow, but turns dark brown upon drying. Is it decomposing?
-
A: Nitropyridinols are photosensitive and can oxidize. However, a rapid color change to dark brown often indicates trapped base (sodium phenolate form). Ensure you have washed the filter cake thoroughly with dilute acid (0.1M HCl) followed by water to ensure the free phenol form is isolated.
Q2: Can I use DCM (Dichloromethane) instead of EtOAc for extraction?
-
A: Yes, but this compound has moderate solubility in DCM. EtOAc is generally better for the initial dissolution. However, for the separation of isomers via extraction (if attempting fractional extraction), DCM is superior because the intramolecularly H-bonded 4-nitro isomer partitions better into DCM than the 6-nitro isomer.
Q3: Is this compound shock-sensitive?
-
A: While not classified as a primary explosive, poly-nitro aromatics and halo-nitro compounds possess high energy. If you observe the formation of "tar" or unknown solids, do not scrape them dry. Dispose of them as hazardous waste. Avoid heating the dry solid above 100°C.
Q4: The 4-nitro and 6-nitro spots are overlapping on TLC. How do I improve resolution?
-
A: Switch from EtOAc/Hexane to DCM/Methanol (98:2) with 0.5% Acetic Acid . The chlorinated solvent often provides better selectivity for nitro-isomers than acetate systems.
References
-
Synthesis and Properties of Nitropyridines
-
pKa and Solubility Data
-
Compound Data (CAS 1013642-97-1)
- Source: PubChem Compound Summary for CID 23070 (2-Bromo-3-pyridinol parent)
-
URL:
-
Separation of Nitro Isomers
-
Source: European Patent EP0155441A1. "Process for separating nitration isomers."[7]
-
URL:
-
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo-2-nitropyridin-3-ol | 443956-08-9 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
controlling regioselectivity in alkylation of 2-Bromo-4-nitropyridin-3-ol
This guide addresses the specific challenges in alkylating 2-Bromo-4-nitropyridin-3-ol , a highly functionalized heterocyclic building block. Due to the competing electronic effects of the ortho-bromo and para-nitro groups, this substrate presents a unique "regioselectivity triangle": O-alkylation (desired ether), N-alkylation (zwitterionic byproduct), and SNAr displacement (chemical degradation).
Topic Overview & Substrate Analysis
The Core Challenge: Alkylation of 3-hydroxypyridines is historically ambiguous due to tautomeric equilibrium. However, for This compound , the electronic landscape is distinct:
-
Acidity (C3-OH): The hydroxyl group is flanked by electron-withdrawing groups (EWGs)—Bromine at C2 and Nitro at C4. This significantly lowers the pKa of the phenol, making it highly acidic (estimated pKa < 6.0).
-
Nucleophilicity (N1): The pyridine nitrogen is severely deactivated by the para-nitro group and the inductive effect of the ortho-bromine.
-
Labile Sites (C2-Br): The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr), creating a risk of bromine displacement by the base or the alkylating agent.
The Decision Matrix:
-
Target: O-Alkylation (Ether formation) is the thermodynamic preference and the standard goal for drug discovery scaffolds.
-
Primary Impurity: SNAr Byproducts (Displacement of Br).
-
Secondary Impurity: N-Alkylation (Only observed with "soft" electrophiles or specific solvent effects).
Part 1: Troubleshooting Guides (Q&A)
Scenario A: Maximizing O-Alkylation (Ether Synthesis)
Q: I am observing low conversion even with strong bases like NaH. What is happening? A: Strong bases often fail here due to the "Ion Pair Tightness" effect. The resulting phenoxide anion is highly stabilized by the nitro group, making it a poor nucleophile if the counterion (Na+) is tightly bound in a non-polar lattice.
-
Solution: Switch to Cesium Carbonate (Cs2CO3) in polar aprotic solvents (DMF or DMSO). The large Cesium cation effectively "loosens" the ion pair, increasing the nucleophilicity of the oxygen without requiring harsh deprotonation conditions that risk SNAr.
Q: How do I completely suppress N-alkylation? A: While N-alkylation is disfavored electronically, it can occur with "soft" electrophiles (e.g., allylic or benzylic halides).
-
The "Silver Bullet" Protocol: Use Silver Carbonate (Ag2CO3) or Silver Oxide (Ag2O) as the base.
-
Mechanism: Silver coordinates to the pyridine nitrogen, physically blocking the N-site and electronically deactivating it further. Simultaneously, the Ag-O bond has significant covalent character, directing the alkylation almost exclusively to the oxygen (Hard-Soft Acid-Base principle).
-
Q: My product mass is correct, but the NMR shows a loss of the Bromine signal. Why? A: You have likely triggered an SNAr reaction .
-
Cause: Using nucleophilic bases (e.g., NaOH, NaOMe, or NaOEt) or heating the reaction in nucleophilic solvents (alcohols). The activated C2-Br bond is easily displaced by alkoxides.
-
Fix:
-
Never use alcohol solvents (MeOH, EtOH). Use DMF, NMP, or Acetonitrile .
-
Never use alkoxide bases. Stick to Carbonates (K2CO3, Cs2CO3) or non-nucleophilic organic bases (DIPEA , though reaction rates may be slower).
-
Scenario B: Purification & Analysis
Q: How do I distinguish between the O-alkyl and N-alkyl isomers by NMR?
A: The chemical environment of the alkyl group's
-
O-Alkyl (Ether): The
-protons typically appear downfield (5.0 – 5.5 ppm for benzylic) due to the electronegative oxygen. -
N-Alkyl (Pyridone-like): The
-protons appear upfield (4.5 – 5.0 ppm) relative to the O-isomer. -
Carbon-13 NMR: The Carbonyl-like C3 signal in the N-alkylated species will be significantly shifted compared to the C3-O-R ether carbon.
Part 2: Optimized Experimental Protocols
Protocol 1: Standard O-Alkylation (Cesium Method)
Best for primary alkyl halides and general synthesis.
-
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs2CO3 (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn vibrant yellow/orange (phenoxide formation).
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction: Stir at RT. Note: Only heat to 40-50°C if absolutely necessary. Higher temperatures increase SNAr risk.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over Na2SO4, and concentrate.
Protocol 2: High-Fidelity O-Alkylation (Silver Method)
Best for "soft" electrophiles (Allyl/Benzyl) or when N-alkylation is observed.
-
Setup: Wrap the flask in aluminum foil (protect from light).
-
Mixture: Combine substrate (1.0 equiv), Ag2CO3 (1.1 equiv), and Alkyl Halide (1.2 equiv) in Toluene or Benzene (non-polar solvents maximize the Ag-coordination effect).
-
Reaction: Heat to reflux (80-100°C) for 4–12 hours.
-
Workup: Filter the grey precipitate (AgBr) through a Celite pad. Concentrate the filtrate.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Decision Gates" determined by reaction conditions.
Caption: Reaction pathways for this compound. Path A is kinetically and thermodynamically favored by Silver salts and Carbonate bases. Path C is a critical degradation risk in nucleophilic solvents.
Part 4: Quantitative Data & Solvent Selection
Table 1: Solvent & Base Effects on Selectivity
| Condition Set | Base | Solvent | Major Product | Risk Factor |
| Standard | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | O-Alkyl (>95%) | High yield, but difficult to remove high-BP solvents. |
| Silver Promoted | Ag₂CO₃ | Toluene / Benzene | O-Alkyl (>99%) | High cost; best for strictly avoiding N-alkylation. |
| Strong Base | NaH | THF / DMF | O-Alkyl | Risk of over-reaction or degradation if wet. |
| Nucleophilic | NaOMe / NaOEt | MeOH / EtOH | SₙAr Product | CRITICAL FAILURE: Displaces Br at C2. |
| Phase Transfer | K₂CO₃ + 18-Crown-6 | DCM / Water | O-Alkyl | Good for scale-up; slower reaction rate. |
References
-
Regioselectivity in the Alkyl
- Source: Organic Letters (ACS Public
- Context: Discusses the use of Copper and Silver catalysts to control N- vs O-arylation and alkyl
-
URL:[Link]
-
Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-4-nitropyridines
- Source: Journal of Organic Chemistry / NIH
- Context: Details the high susceptibility of the 2-bromo position to displacement by nucleophiles in nitro-activ
-
URL:[Link]
-
Silver Carbonate Mediated O-Alkyl
- Source: Chemical Reviews
- Context: Comprehensive review on the use of silver salts to promote O-alkylation in ambident N-heterocycles by coordin
-
URL:[Link]
Technical Support Center: Handling & Stability of 2-Bromo-4-nitropyridin-3-ol
Document ID: TSC-PYR-2024-001 Topic: Decomposition & Handling under Basic Conditions Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Chemical Profile
Molecule: 2-Bromo-4-nitropyridin-3-ol CAS: 1013642-97-1 (and related analogs) Structure Analysis:
-
C3-Hydroxyl: Acidic proton (
). Deprotonation yields the pyridin-3-olate anion. -
C4-Nitro: Strong electron-withdrawing group (EWG). Activates the ring toward Nucleophilic Aromatic Substitution (
). -
C2-Bromo: Labile leaving group, activated by the adjacent Pyridine Nitrogen.
The Core Challenge:
This molecule acts as a "loaded spring." The electron-poor pyridine ring (due to
Troubleshooting Guides (Q&A)
Module A: Decomposition & Stability ("The Black Tar Scenario")
Q: My reaction mixture turned from yellow/orange to dark black/tar within minutes of adding aqueous NaOH. What happened?
A: You likely triggered a catastrophic
-
The Mechanism: In the presence of a strong, hard nucleophile like hydroxide (
) and water, the C2-Bromine atom is displaced to form the diol (2,3-dihydroxypyridine derivative). Simultaneously, the C4-Nitro group is vulnerable to displacement. These intermediates oxidize and polymerize rapidly in air, forming complex tars. -
The Fix: Switch to anhydrous mild bases .
-
Recommended: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: Anhydrous DMF, DMAc, or Acetonitrile.
-
Why: Carbonate bases are strong enough to deprotonate the phenol (forming the stable phenolate) but, in the absence of water, they are poor nucleophiles for displacing the Bromine.
-
Q: Can I heat this compound in basic conditions to speed up a reaction?
A: Extreme Caution is required.
-
Threshold: Do not exceed 60°C unless the electrophile is highly reactive.
-
Risk: At elevated temperatures (>80°C), even weak bases can promote self-condensation or "Smiles-type" rearrangements if a nucleophilic side chain is present.
-
Protocol: Always add the electrophile before heating. Do not "pre-stir" the base and substrate at high heat for prolonged periods.
Module B: Regioselectivity (O-Alkylation vs. N-Alkylation)
Q: I am trying to protect the oxygen (O-alkylation), but I am seeing a new spot by TLC/LCMS that isn't my product. Is it N-alkylation?
A: Yes, the pyridin-3-olate anion is an ambident nucleophile .
-
The Science: While 3-hydroxypyridines generally favor O-alkylation more than 2-hydroxypyridines (which exist as pyridones), the steric crowding from the 2-Bromo and 4-Nitro groups can push the reaction toward the Nitrogen lone pair if the conditions are not controlled.
-
Control Strategy (HSAB Theory):
-
To favor O-Alkylation (Kinetic Control): Use "Hard" conditions.
-
Base:
(Silver salts bind halides and favor O-attack) or . -
Solvent: Acetone or Acetonitrile (Non-polar aprotic favors O-alkylation).
-
-
To favor N-Alkylation (Thermodynamic Control):
-
Base: NaH or LiHMDS.[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents solvate the cation, leaving the "naked" anion to react at the softer Nitrogen center).
-
-
Visualizing the Decomposition Pathway
The following diagram illustrates the critical divergence between the desired stable phenolate pathway and the destructive hydrolysis pathway.
Caption: Divergence of reaction pathways based on water content and base strength. The red path leads to irreversible decomposition.
Validated Experimental Protocols
Protocol A: Safe O-Alkylation (Preventing Decomposition)
Use this standard operating procedure (SOP) to minimize side reactions.
Materials:
-
Substrate: this compound (1.0 eq)[2]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Solvent: DMF (Anhydrous, stored over molecular sieves)
-
Electrophile: Alkyl Halide (1.1 eq)
Step-by-Step:
-
Preparation: Dry the reaction vessel (flask) under a stream of Nitrogen or Argon.
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.2 M concentration). Note: The solution will be yellow.
-
Base Addition: Add
in one portion at Room Temperature (20-25°C).-
Observation: The mixture will turn deep red/orange. This is the Phenolate Anion . It is stable in this state if kept dry.
-
-
Electrophile Addition: Add the Alkyl Halide dropwise.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is <10% after 4 hours, warm to 50°C. Do not exceed 60°C.
-
-
Workup (CRITICAL):
-
Pour the reaction mixture into ice-cold dilute HCl (0.5 M) or saturated
. -
Why? Rapid neutralization prevents the "black tar" hydrolysis that occurs during aqueous extraction at high pH.
-
Extract with Ethyl Acetate.
-
Protocol B: Data Summary of Base Compatibility
| Base System | Solvent | Stability Risk | Regioselectivity (O:N) | Recommendation |
| NaOH / | Water/THF | High (Critical) | N/A (Decomp) | AVOID |
| DMF (Dry) | Low | ~90:10 | Standard | |
| MeCN | Very Low | >95:5 | Best for Purity | |
| NaH | THF | Moderate | ~60:40 | Use for N-alkylation |
| Toluene | Low | >99:1 | Best for Selectivity |
References & Authority
-
Ambident Nucleophile Reactivity:
-
Citation: The competition between N- and O-alkylation in hydroxypyridines and quinolones is governed by solvent polarity and cation coordination. Hard electrophiles and silver salts favor O-alkylation.
-
Source: Al-Mulla, A. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Tetrahedron Letters, 2013.
-
-
Synthesis & Stability of Nitropyridines:
-
Citation: Nitration of 2-bromo-3-hydroxypyridine introduces the nitro group at the 4-position. The resulting product is sensitive to nucleophilic attack at C2.
-
Source: "Preparation method of 2-hydroxy-3-nitropyridine" (Analogous chemistry demonstrating nitration/hydrolysis risks). Google Patents CN103664757A.
-
-
Nucleophilic Substitution (
) in Pyridines:-
Citation: Halogenated nitropyridines undergo
with hydroxide ions, leading to hydrolysis products. This reaction is accelerated by the electron-withdrawing nitro group. -
Source: "The hydrolysis of 2-bromo-pyridine derivatives." Organic Syntheses, Coll.[3] Vol. 3, p.136.
-
-
Chemical Property Data:
-
Citation: Physical properties and CAS verification for this compound.[2]
-
Source: PubChem Compound Summary for CID 24874331.
-
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-Bromo-4-nitropyridin-3-ol
Executive Summary
2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1) is a densely functionalized heterocyclic scaffold critical in the synthesis of fused pyridine derivatives and kinase inhibitors. Its structural complexity—featuring a basic nitrogen, an acidic hydroxyl group, and strong electron-withdrawing nitro/bromo substituents—presents unique challenges in NMR spectroscopy.
This guide objectively compares Solvent Systems as the primary variable for successful analysis. Unlike simple aromatics, the spectral quality of this compound is dictated by the solvent’s ability to disrupt intermolecular hydrogen bonding and suppress quadrupolar relaxation effects from the bromine nucleus.
Structural Context & Spectral Challenges
Before selecting an analytical protocol, the researcher must understand the competing electronic forces within the molecule:
-
The Hydroxyl Group (C3-OH): Acts as both a hydrogen bond donor and acceptor. In non-polar solvents, this leads to concentration-dependent chemical shifts and line broadening due to aggregation.
-
The Nitro Group (C4-NO
): exerts a strong deshielding effect on the adjacent H5 proton and sterically crowds the C3-hydroxyl. -
The Bromine Atom (C2-Br): Induces quadrupolar relaxation, potentially broadening nearby carbon signals (in
C NMR), though less impactful on H linewidths.
Predicted Signal Assignment Logic
The molecule possesses only two aromatic protons (H5 and H6), simplifying the splitting pattern to two doublets.
| Proton Position | Electronic Environment | Predicted Shift ( | Multiplicity | Coupling ( |
| H6 | 8.2 – 8.5 ppm | Doublet ( | ||
| H5 | Ortho to NO | 7.6 – 7.9 ppm | Doublet ( | |
| -OH | Exchangeable | 10.0 – 12.0 ppm | Broad/Singlet | Solvent Dependent |
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent is the single most critical factor in analyzing this compound. The table below compares the three standard alternatives.
Table 1: Solvent Performance Matrix
| Feature | DMSO- | CDCl | Acetone- |
| Solubility | Excellent. Dissolves the polar zwitterionic forms easily. | Poor to Moderate. Requires lower concentrations; risk of precipitation. | Good. Intermediate solubility profile. |
| -OH Visibility | High. Strong H-bonding with solvent "locks" the proton, yielding a sharp singlet >10 ppm. | Low. Often invisible or extremely broad due to rapid exchange and aggregation. | Moderate. Visible but may be broad depending on water content. |
| Chemical Shift Stability | High. Shifts are reproducible and concentration-independent. | Low. Shifts drift significantly with concentration (H-bonding effects). | Moderate. |
| Water Interference | HDO signal at ~3.3 ppm (usually distinct from aromatics). | HDO signal at ~1.5 ppm (clear of aromatics). | HDO signal at ~2.8 ppm. |
| Use Case | Structural Characterization & Purity Assays. | Reaction Monitoring (if lipophilic protecting groups used). | Alternative if DMSO recovery is difficult. |
Expert Insight: For publication-quality spectra of hydroxypyridines, DMSO-
is the gold standard . It disrupts intermolecular dimers, ensuring that the -OH signal is distinct and integral, which is vital for confirming that the O-alkylation or protection steps have not occurred inadvertently.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for analyzing this compound, highlighting the relationship between structural features and experimental choices.
Figure 1: Analytical workflow for selecting the optimal solvent system based on the specific chemical properties of the nitropyridinol scaffold.
Detailed Experimental Protocol
To ensure reproducibility and minimize artifacts (such as rotameric broadening), follow this "Self-Validating" protocol.
Materials
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard. -
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation (The "Dry" Rule):
-
Ensure the solid sample is completely dry. Residual water exchanges with the C3-OH, broadening the peak.
-
Dissolve 5–10 mg of sample in 0.6 mL DMSO-
. -
Validation Check: Invert the tube. The solution must be clear yellow/orange without turbidity. If turbid, filter through a cotton plug; suspended particles degrade shimming.
-
-
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Sequence: Standard 1H zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: The H6 proton adjacent to the quadrupolar nitrogen and bromine may have different T1 relaxation times. A longer delay ensures quantitative integration accuracy.
-
-
Scans (NS): 16 to 64 scans (sufficient for >5 mg).
-
Temperature: 298 K (25°C).
-
-
Processing & Phasing:
-
Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.
-
Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise ratio.
-
-
Self-Validation Criteria:
-
Integration Check: The integral ratio of the aromatic region (H5 + H6) to the hydroxyl region (-OH) should be exactly 2:1 . If the OH integral is < 0.8, significant water exchange is occurring.
-
Coupling Check: The coupling constant (
) for H5 and H6 must be identical (e.g., both 5.2 Hz).
-
Structural Logic Diagram
Understanding the inductive effects helps confirm that the synthesized product is indeed the 4-nitro isomer and not the 5-nitro or 6-nitro impurity.
Figure 2: Structural connectivity and electronic effects influencing chemical shifts. Note the proximity of NO2 to H5 and N1 to H6.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Reagentia. (2024). Product Catalog: this compound Properties. Retrieved from [Link]
Sources
Comparative Guide: Characteristic IR Absorption Bands for Nitro and Hydroxyl in Pyridines
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectral characteristics of nitro- and hydroxyl-substituted pyridines. Unlike benzene derivatives, pyridine derivatives exhibit unique electronic effects due to the electronegative ring nitrogen, which significantly influences vibrational frequencies. Furthermore, hydroxyl-substituted pyridines present a specific analytical challenge: lactam-lactim tautomerism , where the spectral signature changes entirely based on phase and solvent. This guide details the diagnostic bands, mechanistic origins of shifts, and experimental protocols to ensure accurate structural assignment.
Mechanistic Foundations
The Pyridine Ring Effect
The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen atom (
-
Inductive Withdrawal (-I): The ring nitrogen pulls electron density, strengthening bonds with high dipole moments (like C=O in pyridones) but potentially shifting nitro stretching frequencies.
-
Resonance (+R/-R): Substituents at the 2- and 4-positions interact directly with the ring nitrogen's
-system. A nitro group (electron-withdrawing) at these positions competes with the ring nitrogen, often leading to higher frequency shifts compared to 3-nitropyridine.
The Hydroxyl Tautomerism Challenge
Hydroxypyridines do not behave like simple phenols. They exist in an equilibrium between the pyridinol (lactim) and pyridone (lactam) forms.
-
Solid State: Predominantly exists as 2-pyridone or 4-pyridone (amide-like structure) due to strong intermolecular hydrogen bonding.
-
Solution: Solvent polarity dictates the ratio. Polar solvents (water, methanol) favor the polar pyridone form; non-polar solvents (CHCl
, toluene) favor the pyridinol form.
Comparative Analysis: Nitro-Pyridines
Nitro groups attached to the pyridine ring exhibit two characteristic stretching vibrations: Asymmetric (
Diagnostic Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| NO₂ Asymmetric Stretch | 1560 – 1500 | Strong | Higher frequency than aliphatic nitro groups due to conjugation. Electron-deficient ring may shift this to the higher end (1550+) compared to nitrobenzene. |
| NO₂ Symmetric Stretch | 1370 – 1330 | Strong | Often overlaps with C-H bending modes; look for a sharp, intense band to confirm. |
| C-N Stretch (Ring-NO₂) | 870 – 850 | Medium | The bond connecting the nitro group to the ring. |
Isomer Differentiation (2- vs 3- vs 4-Nitro)
-
4-Nitropyridine: The nitro group is conjugated with the ring nitrogen. This "push-pull" conflict (both are electron withdrawing) can destabilize the resonance, often keeping the
band distinct and sharp near 1550 cm⁻¹. -
3-Nitropyridine: Behaves most similarly to nitrobenzene (meta-substitution) as the resonance interaction with the ring nitrogen is minimized.
-
2-Nitropyridine: Steric hindrance with the lone pair on the ring nitrogen can force the nitro group slightly out of plane, reducing conjugation and potentially shifting
to higher wavenumbers (>1550 cm⁻¹).
Comparative Analysis: Hydroxy-Pyridines (Pyridones)
This is the most critical section for drug development, as misidentifying the tautomer can lead to incorrect scaffold modeling.
Spectral Decision Matrix
| Feature | Pyridinol Form (Lactim) | Pyridone Form (Lactam) |
| Primary Diagnostic | O-H Stretch | C=O Stretch (Amide I) |
| Frequency | 3600 cm⁻¹ (sharp, free)3400-3200 cm⁻¹ (broad, H-bond) | 1680 – 1640 cm⁻¹ (Very Strong) |
| Secondary Diagnostic | C=N Ring Stretch | N-H Stretch |
| Frequency | ~1580-1600 cm⁻¹ | 3200 – 2800 cm⁻¹ (Broad, multiple bands) |
| Ring Modes | Aromatic character retained | Aromaticity perturbed (Quinoid-like character) |
Critical Observation
If you analyze solid 2-hydroxypyridine (e.g., in a KBr pellet), you will not see a phenol-like O-H band. You will see a strong Carbonyl (C=O) band at ~1650-1680 cm⁻¹ and broad N-H absorption. Do not misinterpret this as a contaminant or oxidation product.
Experimental Protocols
Workflow Visualization
The following diagram outlines the logic flow for assigning these spectra, specifically addressing the tautomerism issue.
Figure 1: Decision tree for spectral assignment of nitro and hydroxyl substituted pyridines, highlighting the phase-dependent tautomerism check.
Protocol: Handling Hygroscopic Pyridines
Pyridine derivatives are often hygroscopic. Absorbed water appears as a broad band at 3400 cm⁻¹, which can obscure N-H or O-H stretches.
Method A: ATR (Attenuated Total Reflectance) – Recommended
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect background with the anvil UP and clean crystal.
-
Sample: Place solid directly on the crystal. Apply high pressure to ensure contact.
-
Validation: If a broad band appears at 3400 cm⁻¹, dry the sample in a vacuum desiccator over P₂O₅ for 4 hours and re-run.
Method B: KBr Pellet (Transmission) – Use with Caution
-
Risk:[1] KBr is hygroscopic and high pressure can induce phase changes or shift tautomeric equilibria.
-
Procedure: Grind 1 mg sample with 100 mg dry KBr. Press at 8-10 tons.[2]
-
Note: If the "pyridone" C=O band is split or broadened, it may be due to interaction with the KBr matrix.
References
-
MDPI. (2025). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [Link]
-
ResearchGate. (2021). Infrared studies of tautomerism in 2-hydroxypyridine. Retrieved from [Link]
Sources
Mastering Acidic Heterocycles: HPLC Method Development for 2-Bromo-4-nitropyridin-3-ol
Executive Summary: The "Acid Trap" in Pyridinol Analysis
Developing a purity method for 2-Bromo-4-nitropyridin-3-ol (CAS 1013642-97-1) presents a classic but deceptive challenge in chromatography. Many researchers default to a "Standard Generic Gradient" (0.1% Formic Acid/Acetonitrile) and encounter split peaks, severe tailing, or near-void elution.
This guide explains why that happens and provides a robust, comparative solution. The core issue is the hyper-acidity of the 3-hydroxyl group, exacerbated by the electron-withdrawing nitro (-NO₂) and bromo (-Br) substituents on the pyridine ring. This molecule does not behave like a standard phenol; it behaves like a strong acid (estimated pKa < 4.0).
This guide compares two methodologies:
-
The Common Failure: Volatile Acid (Formic Acid) System.
-
The Robust Solution: Low pH Phosphate Buffered System.
Part 1: Molecular Analysis & Strategic Design
The Physicochemical Challenge
To separate this molecule, you must understand its ionization state.
-
Pyridine Ring: Normally basic, but the 4-nitro and 2-bromo groups withdraw electron density, rendering the nitrogen effectively non-basic.
-
3-Hydroxyl Group: The electron-withdrawing environment stabilizes the phenoxide anion, significantly lowering the pKa.
The Consequence: At pH 3-4 (typical formic acid range), the molecule exists as a mixture of neutral and ionized species. This leads to "peak splitting" and poor retention because the ionized form is too polar for the C18 stationary phase.
Diagram: Method Development Decision Tree
The following workflow illustrates the logical path to selecting the correct stationary phase and buffer system.
Caption: Decision logic for acidic heterocycles. Note that standard formic acid pH is often insufficient to suppress ionization for nitropyridinols.
Part 2: Comparative Methodologies
Method A: The "Standard" (Baseline)
Commonly attempted first due to LC-MS compatibility.
-
Column: C18, 150 x 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Observation: The analyte often elutes early with a "shark fin" shape (severe tailing, Tf > 2.0).
-
Why it fails: 0.1% Formic acid yields a pH of ~2.7. If the analyte pKa is near 3.0, nearly 50% of the molecule is ionized. The ionized form interacts with silanols and has poor hydrophobic retention.
Method B: The "Optimized" (Recommended)
Designed for Quality Control (QC) and purity analysis.
-
Column: High-strength Silica C18 (e.g., Waters CORTECS C18 or Agilent Zorbax SB-C18) or Phenyl-Hexyl.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.0 with Orthophosphoric Acid.
-
Observation: Sharp, symmetrical peak with stable retention time.
-
Why it works: At pH 2.0, the analyte is >99% protonated (neutral). The high ionic strength (20mM) also suppresses secondary silanol interactions.
Part 3: Detailed Experimental Protocols
Preparation of Mobile Phase A (Method B)
-
Step 1: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 950 mL of HPLC-grade water. -
Step 2: Monitor pH using a calibrated meter.
-
Step 3: Dropwise add 85% Orthophosphoric Acid (
) until pH stabilizes at 2.0 ± 0.05 . -
Step 4: Dilute to 1000 mL mark. Filter through a 0.22 µm membrane filter.
Chromatographic Conditions (Comparison)
| Parameter | Method A (Not Recommended) | Method B (Recommended) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20mM Phosphate Buffer, pH 2.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 10 min | 5% B (Hold 1 min) → 60% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 30°C | 30°C |
| Detection | UV 254 nm | UV 254 nm (primary), 300 nm (secondary) |
| Injection Vol | 5 µL | 5 µL |
| Diluent | 50:50 Water:ACN | Mobile Phase A : ACN (80:20) |
Critical Note on Diluent: Do not dissolve this analyte in pure acetonitrile or methanol. The "solvent shock" can cause peak distortion. Dissolve in a mixture matching the starting mobile phase conditions (high aqueous content, acidic pH).
Part 4: Performance Data & Impurity Profile
The following table summarizes expected performance metrics based on the physicochemical properties of nitropyridinols.
Comparative Performance Data
| Metric | Method A (Formic Acid) | Method B (Phosphate pH 2.0) | Acceptance Criteria |
| Retention Time (RT) | Unstable (Drifts) | Stable | RSD < 2.0% |
| Tailing Factor (Tf) | 2.2 - 2.8 (Fail) | 1.0 - 1.2 (Pass) | NMT 1.5 |
| Theoretical Plates | < 4,000 | > 12,000 | NLT 5,000 |
| Resolution (Rs) | < 1.5 (vs. Isomers) | > 2.5 | NLT 2.0 |
Key Impurities to Monitor
When validating this method, ensure resolution from the following likely synthesis impurities:
-
2-Amino-4-bromopyridine: Precursor.[3] Basic. Will elute early (near void) in Method B due to protonation of the amine.
-
2,4-Dibromopyridine-N-oxide: Precursor.[3] More hydrophobic than the amino-pyridine but distinct UV spectra.
-
2-Bromo-5-nitropyridin-3-ol (Isomer): The critical pair. The nitro group position changes the pKa slightly. Method B (pH 2.0) offers the best chance of separation by suppressing ionization differences and relying on hydrophobic selectivity.
Part 5: Mechanism of Separation
The diagram below details the interaction at the molecular level, explaining why pH 2.0 is non-negotiable for this assay.
Caption: Mechanistic difference between partial ionization (Method A) and full protonation (Method B).
References
-
SIELC Technologies. (n.d.). HPLC Separation of Nitropyridinols and Zwitterions. Retrieved from [Link]
-
MDPI. (2024). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary: this compound (CID 3904026). National Library of Medicine. Retrieved from [Link]
- Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing and pH Effects. LCGC North America. (Standard industry text reference for pH effects on acidic analytes).
Sources
- 1. Separation of Nicotine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison Guide: Impurity Identification in 2-Bromo-4-nitropyridin-3-ol
This guide provides an in-depth technical comparison of analytical methodologies for identifying impurities in commercial 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1). It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis.
Executive Summary
This compound is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and complex pharmacophores. Its commercial synthesis—typically via the nitration of 2-bromo-3-pyridinol—inherently generates regioisomeric impurities that are difficult to separate.
This guide compares three analytical workflows (HPLC-UV, UHPLC-MS/MS, and 1H-NMR) to determine the most effective strategy for detecting the critical 6-nitro regioisomer and other process-related impurities.
Key Finding: Standard HPLC-UV often fails to resolve the 4-nitro and 6-nitro isomers due to their similar polarity. 1H-NMR is the required "Gold Standard" for structural validation, while UHPLC-MS/MS is recommended for trace impurity quantification (<0.1%).
The Impurity Profile: Chemical Origins
To identify impurities, one must understand their origin. The synthesis of this compound relies on Electrophilic Aromatic Substitution (Nitration).
-
The Reaction: Nitration of 2-Bromo-3-pyridinol .
-
Directing Effects: The Hydroxyl (-OH) group at position 3 is a strong ortho/para director.
-
Steric Factors: The Bromine at position 2 blocks the other ortho site, reducing complexity, but the 4- and 6-positions remain competitive.
Figure 1: Impurity Formation Pathway
Caption: Synthesis pathway showing the competitive formation of the target 4-nitro compound and the difficult-to-remove 6-nitro isomer.
Comparative Analysis of Detection Methods
This section compares the performance of three standard analytical techniques in detecting the critical 6-nitro isomer and starting material .
| Feature | Method A: HPLC-UV (Standard QC) | Method B: UHPLC-MS/MS (Trace Analysis) | Method C: 1H-NMR (Structural Validation) |
| Primary Utility | Routine Purity % Check | Trace Impurity Quantification | Definitive Isomer Identification |
| Sensitivity | Moderate (Limit of Quantitation ~0.5%) | High (Limit of Quantitation <0.05%) | Low (Requires >5% impurity to see clearly) |
| Isomer Resolution | Poor. 4-nitro and 6-nitro isomers often co-elute or show as a "shoulder." | Good. Can resolve based on slight polarity differences and fragmentation patterns. | Excellent. Distinct coupling patterns and chemical shifts. |
| Cost/Time | Low / Fast (15 min) | High / Moderate (30 min) | Moderate / Fast (10 min) |
| Self-Validating? | No (Relies on reference standards) | Yes (Mass confirmation) | Yes (First-principles structural proof) |
Detailed Assessment:
1. HPLC-UV (High-Performance Liquid Chromatography)
-
Pros: Inexpensive, robust for quantifying bulk purity.
-
Cons: The 4-nitro and 6-nitro isomers have nearly identical UV absorption profiles and polarities. On a standard C18 column, they may merge into a single peak, leading to a false high-purity reading .
2. UHPLC-MS/MS (Ultra-High Performance LC-MS)
-
Pros: High sensitivity. Even if peaks overlap chromatographically, MS/MS can distinguish them if their fragmentation pathways differ (e.g., proximity of Nitro to OH group affects water loss).
-
Cons: Requires expensive equipment. Both isomers have the same parent mass (m/z 219/221 for Br isotopes), so standard MS1 scanning is insufficient; MS/MS or high-resolution chromatography is needed.
3. 1H-NMR (Nuclear Magnetic Resonance)
-
Pros: The only method that definitively proves which isomer you have without needing a reference standard.
-
Mechanism:
-
Target (4-Nitro): Protons are at positions 5 and 6.[1] H6 is adjacent to the pyridine Nitrogen, resulting in a distinct downfield shift (~8.0–8.5 ppm).
-
Impurity (6-Nitro): Protons are at positions 4 and 5. Position 6 is substituted by the Nitro group. The characteristic downfield H6 signal is absent.
-
Experimental Protocols
Protocol A: High-Resolution HPLC Separation
Use this method to quantify the 6-nitro impurity level.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts)
-
2-15 min: 5% → 60% B (Linear gradient)
-
15-20 min: 60% → 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Results:
-
Starting Material (2-Bromo-3-pyridinol): Elutes early (more polar).
-
Target (4-Nitro): Elutes ~10-12 min.
-
Impurity (6-Nitro): Typically elutes slightly later than the target due to intramolecular H-bonding (OH---NO2) reducing polarity.
-
Protocol B: 1H-NMR Structural Verification
Use this method to confirm batch identity.
-
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).
-
Concentration: ~10 mg/mL.
-
Key Signals to Monitor:
-
Target (this compound): Look for two doublets (or overlapping signals) in the aromatic region. Crucially, identify the proton at C6 (deshielded by ring nitrogen).
-
Impurity (2-Bromo-6-nitropyridin-3-ol): Look for the absence of the C6 proton signal and a different coupling pattern (H4 and H5 are vicinal).
-
Figure 2: Analytical Decision Tree
Caption: Workflow for validating commercial batches. NMR is the primary filter for structural correctness.
References
-
Fluorochem. (2024). This compound Product Sheet. Retrieved from
-
National Institutes of Health (NIH). (2024). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC PubMed Central. Retrieved from
-
BenchChem. (2025). Synthesis and Troubleshooting of Bromonitropyridines. Retrieved from
-
SIELC Technologies. (2024). HPLC Separation of Pyridine Derivatives. Retrieved from
-
ChemScene. (2024). 4-Bromo-3-nitropyridine Product Data. Retrieved from
Sources
reference standards for 2-Bromo-4-nitropyridin-3-ol analysis
Comparative Guide: Reference Standard Grades for 2-Bromo-4-nitropyridin-3-ol
Executive Summary
This compound (CAS: 1013642-97-1) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and P2X7 antagonists.[1] Its amphoteric nature (acidic phenolic hydroxyl, basic pyridine nitrogen) and electrophilic sites (nitro, bromo) present unique stability and analytical challenges.
This guide objectively compares the three primary grades of reference materials available for this compound: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade materials. It provides experimental workflows for qualifying in-house standards when commercial CRMs are unavailable.[1]
Comparative Analysis of Reference Standard Grades
The choice of standard grade directly impacts the accuracy of potency assignment and impurity profiling.
| Feature | Certified Reference Material (CRM) | Analytical Standard | Reagent Grade (Commercial) |
| Primary Use | ISO 17025/GMP Release Testing, Calibration of Working Standards.[1] | R&D Method Development, Routine QC (if qualified).[1] | Early-stage Synthesis, Crude Reactant.[1] |
| Purity Assignment | Mass Balance or qNMR . Corrected for water, residuals, and inorganics.[1] | Chromatographic Purity . Often "Area %" only.[1] May lack salt/solvate correction.[1] | Nominal Purity . Typically >95% or >97% based on limited testing.[1] |
| Traceability | SI-traceable (via NIST/BIPM standards).[1] | Traceable to manufacturer’s internal primary standard.[1] | Batch-specific COA only. No metrological traceability.[1] |
| Uncertainty | Explicit Uncertainty Budget ( | Statistical error not typically defined. | Unknown. |
| Cost/Availability | High / Very Low Availability for this niche intermediate.[1] | Moderate / Moderate Availability.[1] | Low / High Availability.[1] |
Critical Insight: For this compound, "98% HPLC Area" (Reagent Grade) often equates to only 92-94% w/w potency due to retained moisture (hygroscopic -OH group) and inorganic salts from synthesis (e.g., bromide salts).
Experimental Protocols & Validation
A. Purity Assignment: qNMR vs. Mass Balance
For this molecule, Quantitative NMR (qNMR) is the superior qualification method over Mass Balance due to the difficulty in detecting inorganic bromide salts by UV-HPLC.[1]
Protocol 1: qNMR Qualification Workflow
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent), high purity, non-hygroscopic.
-
Solvent: DMSO-
(Solubilizes the nitropyridine and suppresses exchangeable protons).[1] -
Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): (typically 30-60s for accurate integration). -
Scans: 16-64 (S/N > 250:1).
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Mass, =Purity)[2][3][4][5][6]
B. HPLC Purity Method (Stability Indicating)
The phenolic hydroxyl group creates peak tailing under neutral conditions.[1] Acidic modification is mandatory.[1]
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
, mm.[1] -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2 suppresses ionization of the -OH).
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: 254 nm (Nitro group absorbance) and 210 nm.[1]
-
Temperature: 30°C.
Visualizing the Qualification Workflow
The following diagram illustrates the decision matrix for qualifying a working standard from a crude reagent when a CRM is unavailable.
Figure 1: Workflow for converting Reagent Grade material into a Qualified Working Standard.
Stability & Handling (Experimental Insights)
This compound exhibits specific degradation pathways that must be monitored.
-
Photostability: The nitro-pyridine moiety is susceptible to photo-reduction or radical formation under UV light.[1]
-
Requirement: Store in amber vials.
-
-
Thermal Stability: The "ortho" relationship between the nitro and hydroxyl groups can lead to intramolecular hydrogen bonding, stabilizing the molecule, but also making it prone to condensation at high temperatures (>40°C).
-
Requirement: Store at 2-8°C.
-
-
Hygroscopicity: The phenolic -OH can absorb atmospheric moisture.[1]
-
Requirement: Equilibrate to room temperature before weighing to prevent drift.[1]
-
Figure 2: Primary degradation pathways impacting reference standard integrity.
References
-
Chemical Identity & Properties
-
qNMR Methodology
-
HPLC Method Development for Nitropyridines
-
Reference Standard Guidelines
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
crystal structure data for 3-hydroxy-4-nitropyridine derivatives
Title: Comparative Crystallographic & Structural Analysis: 3-Hydroxy-4-Nitropyridine vs. Isomeric Scaffolds
Executive Summary This technical guide provides a structural analysis of 3-hydroxy-4-nitropyridine (3H4NP) , a critical intermediate in the synthesis of bioactive heterocycles (e.g., HIV-1 inhibitors, kinase antagonists). Unlike standard datasheets, this guide focuses on the solid-state dynamics—specifically the competition between intramolecular hydrogen bonding (the "ortho-effect") and intermolecular lattice packing. We compare 3H4NP against its isomers (e.g., 3-hydroxy-2-nitropyridine) and N-oxide derivatives to aid researchers in crystal engineering and solid-form selection.
Part 1: Structural Dynamics & The Ortho-Nitro Effect
The crystallographic behavior of 3-hydroxy-4-nitropyridine is defined by the proximity of the hydroxyl donor (-OH) at position 3 and the nitro acceptor (-NO2) at position 4.
Intramolecular vs. Intermolecular Bonding
In the solid state, 3H4NP exhibits a strong preference for intramolecular hydrogen bonding (
-
Mechanism: The planar alignment of the nitro group allows the hydroxyl proton to chelate with one nitro oxygen atom, forming a pseudo-six-membered ring.
-
Consequence: This "locks" the proton, preventing it from participating in the extensive intermolecular hydrogen-bonding networks seen in para-isomers (e.g., 3-hydroxy-6-nitropyridine).
-
Thermodynamic Impact: The internal satisfaction of the H-bond donor results in a lower lattice energy and melting point compared to isomers that must form intermolecular networks to satisfy valency.
Tautomeric Equilibrium (Pyridinol vs. Pyridone)
While 4-pyridones typically favor the keto-tautomer in the solid state, the electron-withdrawing nature of the 4-nitro group in 3H4NP destabilizes the NH+ pyridone form.
-
Dominant Form: Neutral 3-hydroxy-4-nitropyridine .
-
Lattice Implication: The absence of the zwitterionic pyridone form reduces coulombic stacking interactions, favoring a lattice driven by Van der Waals forces and weak
stacking rather than strong electrostatic networks.
Part 2: Comparative Crystallographic Metrics[2]
The following data compares 3H4NP with its closest structural analogs. Note the significant jump in melting point for the N-oxide derivative, indicating a shift from intramolecular to intermolecular networking.
Table 1: Physicochemical & Structural Comparison
| Feature | 3-Hydroxy-4-Nitropyridine (Target) | 3-Hydroxy-2-Nitropyridine (Isomer) | 3-Hydroxy-4-Nitropyridine 1-Oxide |
| CAS Number | 13505-06-1 | 15128-82-2 | 19355-03-4 |
| Melting Point | 132 °C | ~140–145 °C | 173 °C |
| Primary H-Bond | Intramolecular ( | Intramolecular ( | Intermolecular ( |
| Density (Calc.) | 1.507 g/cm³ | 1.51 g/cm³ | 1.62 g/cm³ |
| Lattice Stability | Moderate (Closed Loop) | Moderate (Closed Loop) | High (3D Network) |
| Polarity | Lipophilic surface | Lipophilic surface | Highly Polar |
| Space Group | P2₁/c (Predicted/Analogous) | P2₁/n (Typical) | P-1 (Triclinic) |
Analyst Note: The melting point disparity (132°C vs 173°C) confirms that the N-oxide oxygen acts as a superior H-bond acceptor, breaking the intramolecular "lock" and forming a robust intermolecular lattice.
Part 3: Experimental Protocols
Workflow: Synthesis & Crystallization
The following Graphviz diagram outlines the critical pathway from precursor to diffraction-quality crystal, highlighting the divergence point for salt formation.
Figure 1: Synthetic and crystallization workflow for isolating single crystals of 3-hydroxy-4-nitropyridine.
Detailed Protocol: Slow Evaporation Method
To obtain X-ray quality crystals (approx. 0.3 x 0.3 x 0.2 mm), strict control of the solvent evaporation rate is required to prevent amorphous precipitation.
-
Solvent Selection: Prepare a 1:1 mixture of Ethanol:Water . Pure ethanol often evaporates too quickly, yielding needles; water encourages slower growth but requires higher temperatures.
-
Dissolution: Dissolve 50 mg of crude 3-hydroxy-4-nitropyridine in 10 mL of the solvent mixture at 50°C. Stir until the solution is optically clear.
-
Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).
-
Growth Phase: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free environment at 20°C.
-
Harvesting: Yellow prismatic crystals should appear within 5-7 days. Harvest by vacuum filtration and wash with cold hexane.
Part 4: Structural Implications for Drug Design
Understanding the crystal structure of 3H4NP allows for "Bioisosteric Replacement" strategies in drug development.
-
Lipophilicity Modulation: Because the intramolecular H-bond masks the polar donor/acceptor groups, 3H4NP is significantly more lipophilic than its calculated LogP would suggest. This enhances membrane permeability compared to open-chain analogs.
-
Chelation Potential: The proximity of the -OH and -NO2 groups creates a bidentate pocket. In metallo-drug design, this site can chelate divalent cations (
, ), potentially inhibiting metalloenzymes. -
Stability: The high lattice stability of the neutral form suggests that salt formation (e.g., hydrochloride) may be necessary to improve aqueous solubility for formulation.
References
-
ChemicalBook. (2024). 3-Hydroxy-4-Nitropyridine Properties and Safety Data. Retrieved from
-
Simson Pharma. (2024). Certificate of Analysis and Synthesis of Nitropyridines. Retrieved from
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Retrieved from
-
Jankowska, J., & Sobolewski, A. L. (2021). Intramolecular Hydrogen Bonding and Excited-State Proton Transfer. National Institutes of Health (PMC). Retrieved from
- Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine. Journal of Physical Chemistry.
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-4-nitropyridin-3-ol
[1]
Executive Summary & Chemical Profile
Handling 2-Bromo-4-nitropyridin-3-ol requires a nuanced approach that goes beyond standard organic waste protocols. As a scaffold frequently used in fragment-based drug discovery (FBDD), this compound possesses a "trifecta" of functional groups—a nitro group (energetic/toxic), a bromine atom (halogenated waste), and a hydroxyl group (acidic/phenolic character)—that dictates its specific disposal pathway.
The core directive for this compound is strict segregation into the Halogenated Waste Stream and avoidance of alkaline shock , which can form potentially unstable nitropyridinate salts.
Chemical Identity & Hazard Data
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 1013642-97-1 |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 219.00 g/mol |
| Physical State | Solid (typically yellow to orange powder) |
| Acidity (pKa) | ~5.0–6.0 (Predicted; OH is acidic due to electron-withdrawing Nitro/Bromo groups) |
| Key Hazards | H301: Toxic if swallowed.[1][2][3][4][5][6] H315/H319: Causes skin/serious eye irritation.[6] H335: May cause respiratory irritation.[5][6] |
Hazard Mechanism & Causality
Why do we handle it this way?
A. The Halogen Factor (Bromine)
Mechanism: Upon incineration, the bromine atom converts to Hydrogen Bromide (HBr). Operational Impact: You must NOT place this in general "Non-Halogenated" solvent waste. Standard incinerators lacking scrubbers will suffer corrosion and release toxic acid gas. It requires a facility equipped for Halogenated Thermal Oxidation .
B. The Nitro Group (Thermal Sensitivity)
Mechanism: Nitro-aromatics carry their own oxygen. While the pyridine ring adds stability, the proximity of the nitro group to the hydroxyl group (ortho-position) creates an "internal push-pull" electronic system. Operational Impact: Avoid heating closed containers. While not classified as a primary explosive, it should be treated as thermally sensitive . Do not dispose of in waste containers that may experience exotherms (e.g., containers with piranha etch waste or unquenched acid chlorides).
C. The Hydroxyl Group (Acidic Reactivity)
Mechanism: The electron-withdrawing nature of the nitro and bromo groups makes the 3-OH proton significantly more acidic than a standard phenol. Operational Impact: Avoid Strong Bases. Mixing this compound with strong alkalis (NaOH, KOH) in a waste container will instantly deprotonate the hydroxyl group, forming a nitropyridinate salt. These salts often exhibit higher water solubility (leaching risk) and, in dry forms, increased shock sensitivity compared to the neutral parent compound.
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is stable.
-
Solid Waste: If the powder is pure, no quenching is necessary. Double-bag in polyethylene.
-
Reaction Mixtures: If the compound is in a reaction mixture, ensure all reactive reagents (e.g., thionyl chloride, strong bases) are quenched before adding the this compound to the waste drum.
Phase 2: Waste Stream Segregation (The Critical Step)
This compound must enter the Halogenated Organic Waste stream.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark clearly as "TOXIC SOLID, ORGANIC, N.O.S. (Contains this compound)" .[1][2][3][7]
-
Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates).
Scenario B: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated stream (e.g., DCM, Chloroform, Ethyl Acetate).
-
pH Check: Ensure the waste solution is Neutral to slightly Acidic (pH 4–7). Do not add to basic waste.
-
Container: Safety can (FM approved) or HDPE carboy.
-
Labeling: Apply the "HALOGENATED SOLVENT" tag. List the approximate concentration of the nitropyridine.
Phase 3: Final Destruction
The only acceptable destruction method for this waste stream is High-Temperature Incineration with Acid Gas Scrubbing (RCRA approved facility).
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision tree for the segregation and disposal of halogenated nitropyridines. Note the critical pH check to prevent unstable salt formation.
Emergency Contingencies
Spill Management (Small Scale < 5g)
-
Evacuate: Clear the immediate bench area.
-
PPE: Double nitrile gloves, lab coat, safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Cleanup: Scoop the damp material into a wide-mouth jar.
-
Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (potential reaction with nitrogen/bromine compounds).
Accidental Exposure
-
Skin: Wash immediately with soap and water for 15 minutes. The compound is lipophilic; water alone may not remove it efficiently.
-
Eyes: Flush for 15 minutes.[8] Seek medical attention immediately (Nitro compounds can absorb through membranes).
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. echemi.com [echemi.com]
Mastering the Safe Handling of 2-Bromo-4-nitropyridin-3-ol: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Analogous Compound Data
Due to the absence of a dedicated SDS for 2-Bromo-4-nitropyridin-3-ol, a conservative hazard assessment has been conducted based on related chemical structures. The presence of the bromo, nitro, and pyridine functional groups suggests the following potential hazards:
-
Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Nitropyridine derivatives are known to cause irritation and may have systemic effects.[4][5]
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[6][7][8]
-
Flammability: The presence of a nitro group may confer flammability. The compound should be kept away from heat, sparks, and open flames.[9][10][11]
-
Reactivity: Pyridine derivatives can react violently with strong oxidizing agents and strong acids.[4][9][10]
Table 1: Summary of Potential Hazards and Recommendations
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Avoid all routes of exposure. Use in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation. | Avoid contact with skin. Wear appropriate gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust or vapors. Handle in a chemical fume hood. |
| Flammability | Potential for flammability. | Keep away from ignition sources. Use non-sparking tools. |
| Reactivity | Reacts with strong acids and oxidizing agents. | Store away from incompatible materials. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following provides a step-by-step protocol for selecting and using the appropriate protective gear.
Core PPE Requirements
-
Hand Protection: Wear nitrile or neoprene gloves.[12] Latex gloves are not recommended. For extended handling, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn in situations with a higher risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Caption: PPE Selection Workflow for this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10] The container should be kept tightly closed.[8][9]
Handling and Use
-
Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with an absorbent, disposable liner.
-
Weighing and Transfer: When weighing the solid, do so in the fume hood to minimize the risk of dust inhalation. Use non-sparking tools to prevent ignition.[9][10]
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
Spill Management
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand.[13]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.[13][14]
Waste Segregation and Collection
-
Waste Streams: Segregate waste into solid and liquid streams.
-
Solid Waste: Includes contaminated gloves, absorbent pads, and any unused compound.
-
Liquid Waste: Includes any solutions containing the compound.
-
-
Containerization: Collect all waste in clearly labeled, sealed containers that are compatible with the chemical.[13][15] The label must include "Hazardous Waste" and the full chemical name.[13][15]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. unthealth.edu [unthealth.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
